molecular formula C10H6O5 B095111 1-Benzofuran-2,3-dicarboxylic acid CAS No. 131-76-0

1-Benzofuran-2,3-dicarboxylic acid

Cat. No.: B095111
CAS No.: 131-76-0
M. Wt: 206.15 g/mol
InChI Key: FAEMVAVNTRSKEZ-UHFFFAOYSA-N
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Description

1-Benzofuran-2,3-dicarboxylic acid is a useful research compound. Its molecular formula is C10H6O5 and its molecular weight is 206.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5/c11-9(12)7-5-3-1-2-4-6(5)15-8(7)10(13)14/h1-4H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEMVAVNTRSKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343399
Record name 1-Benzofuran-2,3-dicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131-76-0
Record name 1-Benzofuran-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Benzofurandicarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1-Benzofuran-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-benzofuran-2,3-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its fundamental characteristics, outlines synthetic and analytical methodologies, and explores its potential biological relevance.

Core Physicochemical Properties

This compound (CAS No. 131-76-0) is a solid, aromatic dicarboxylic acid. While comprehensive experimental data is limited, the following tables summarize the available quantitative information, including both experimental and calculated values, to provide a profile of its key physicochemical properties.

PropertyValueSource
Molecular Formula C₁₀H₆O₅ChemScene[1]
Molecular Weight 206.15 g/mol ChemScene[1]
Melting Point 255-259 °CChemBK[2]
Calculated PropertyValueSource
LogP 1.8292ChemScene[1]
Topological Polar Surface Area (TPSA) 87.74 ŲChemScene[1]
Hydrogen Bond Donors 2ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 2ChemScene[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly detailed in the literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of benzofuran derivatives and the hydrolysis of esters.

Synthesis of this compound

A common strategy for the synthesis of aromatic dicarboxylic acids involves the hydrolysis of their corresponding diester precursors. In this case, the synthesis would proceed via the formation of diethyl 1-benzofuran-2,3-dicarboxylate followed by its hydrolysis.

Step 1: Synthesis of Diethyl 1-Benzofuran-2,3-dicarboxylate (Hypothetical Protocol)

This step would likely involve a cyclization reaction to form the benzofuran ring system with the two ester groups at the 2 and 3 positions. Various methods for the synthesis of substituted benzofurans have been described, often involving the reaction of a substituted phenol with a suitable reagent to form the furan ring.

Step 2: Hydrolysis of Diethyl 1-Benzofuran-2,3-dicarboxylate

The hydrolysis of the diester to the dicarboxylic acid can be achieved under acidic or basic conditions.

  • Base-Catalyzed Hydrolysis (Saponification):

    • Dissolve diethyl 1-benzofuran-2,3-dicarboxylate in a suitable alcoholic solvent (e.g., ethanol).

    • Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

    • Heat the reaction mixture under reflux for several hours to ensure complete hydrolysis.

    • After cooling, acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the dicarboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain this compound.

  • Acid-Catalyzed Hydrolysis:

    • Suspend diethyl 1-benzofuran-2,3-dicarboxylate in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).

    • Heat the mixture under reflux for an extended period.

    • Upon cooling, the dicarboxylic acid will precipitate out of the solution.

    • Isolate the product by filtration, wash with cold water, and dry.

The following diagram illustrates the general workflow for this synthetic approach.

G start Starting Materials (e.g., Substituted Phenol) diester Diethyl 1-benzofuran-2,3-dicarboxylate start->diester Cyclization Reaction hydrolysis Hydrolysis (Acid or Base Catalyzed) diester->hydrolysis product This compound hydrolysis->product

Caption: General synthetic workflow for this compound.

Analytical Methodologies

Standard analytical techniques would be employed for the characterization and purity assessment of this compound.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for the analysis of this aromatic dicarboxylic acid.[2][3]

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of an aqueous acidic buffer (e.g., formic acid or phosphoric acid in water) and an organic solvent such as acetonitrile or methanol.

    • Detection: UV detection, likely in the range of 254-300 nm, due to the aromatic nature of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the benzene ring and potentially the proton on the furan ring, if present after substitution. The carboxylic acid protons would appear as broad singlets at a downfield chemical shift.

    • ¹³C NMR: The spectrum would display signals for the carbonyl carbons of the carboxylic acid groups, as well as for the carbons of the aromatic and furan rings.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

The following diagram outlines a general workflow for the analysis of this compound.

G sample This compound Sample hplc HPLC Analysis (Purity & Quantification) sample->hplc nmr NMR Spectroscopy (Structure Elucidation) sample->nmr ms Mass Spectrometry (Molecular Weight Confirmation) sample->ms data Combined Analytical Data hplc->data nmr->data ms->data

Caption: General analytical workflow for this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathway involvement of this compound are not available, the benzofuran scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic compounds. Derivatives of benzofuran have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

For instance, some benzofuran derivatives have been investigated as inhibitors of signaling pathways implicated in cancer, such as the NF-κB and mTOR pathways. The general mechanism of action for such inhibitors often involves the modulation of protein kinases or other key enzymes within these cascades.

The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a benzofuran derivative.

G cluster_0 Signaling Pathway receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor (e.g., NF-κB) kinase2->tf gene Target Gene Expression tf->gene inhibitor Benzofuran Derivative (Potential Inhibitor) inhibitor->kinase2 Inhibition

Caption: Hypothetical inhibition of a signaling pathway by a benzofuran derivative.

Further research is required to determine if this compound itself possesses any significant biological activity and to elucidate its potential mechanism of action. The presence of two carboxylic acid groups could influence its solubility, polarity, and ability to interact with biological targets compared to other benzofuran derivatives.

References

Unveiling the Solid-State Architecture of 1-Benzofuran-2,3-dicarboxylic Acid: A Crystallographic Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 1-benzofuran-2,3-dicarboxylic acid, a molecule of significant interest in the fields of crystal engineering and pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its solid-state conformation, intermolecular interactions, and the experimental protocols utilized for its characterization.

Core Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P2₁/n. The asymmetric unit contains a single molecule of the compound. Key crystallographic data are summarized in the table below, providing a quantitative overview of the solid-state structure.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.553(1)
b (Å) 10.999(2)
c (Å) 10.198(2)
α (°) 90
β (°) 102.78(3)
γ (°) 90
Volume (ų) 825.2(3)
Z 4
Density (calculated) (Mg/m³) 1.657
Absorption Coefficient (mm⁻¹) 0.138
F(000) 424
Crystal Size (mm³) 0.30 x 0.20 x 0.15
Theta range for data collection (°) 2.21 to 28.32
Reflections collected 4158
Independent reflections 1815
R(int) 0.035
Goodness-of-fit on F² 1.053
Final R indices [I>2sigma(I)] R1 = 0.046, wR2 = 0.121
R indices (all data) R1 = 0.065, wR2 = 0.133

Molecular Conformation and Intermolecular Interactions

The molecule of this compound is nearly planar. A significant feature of its conformation is the formation of an intramolecular hydrogen bond between the hydrogen atom of the carboxylic acid group at position 3 and the carbonyl oxygen atom of the carboxylic acid group at position 2. This interaction likely plays a crucial role in stabilizing the planar conformation of the molecule.

In the crystal lattice, molecules are linked by intermolecular hydrogen bonds, forming chains along the crystallographic c-axis. These chains are further organized into a three-dimensional supramolecular architecture through π-π stacking interactions between the benzofuran ring systems of adjacent molecules.

Experimental Protocols

Synthesis and Crystallization: this compound was synthesized according to established literature procedures. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a suitable organic solvent system at room temperature.

X-ray Data Collection and Structure Refinement: A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected at a temperature of 120(2) K using a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. The hydrogen atoms of the carboxylic acid groups were located from the difference Fourier map and refined with distance restraints.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from compound synthesis to the final crystal structure analysis.

experimental_workflow Workflow for Crystal Structure Analysis of this compound cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_validation Validation & Analysis synthesis Synthesis of 1-benzofuran- 2,3-dicarboxylic acid purification Purification of Compound synthesis->purification crystallization Single Crystal Growth (Slow Evaporation) purification->crystallization data_collection X-ray Data Collection (Mo Kα, 120 K) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares on F²) structure_solution->structure_refinement validation Crystallographic Validation (CIF Check) structure_refinement->validation analysis Analysis of Molecular Geometry & Intermolecular Interactions validation->analysis final_report Technical Guide analysis->final_report Final Report

Caption: Experimental workflow from synthesis to final structural analysis.

This comprehensive analysis provides a foundational understanding of the solid-state structure of this compound, which is essential for its application in the design of novel crystalline materials and pharmaceutical co-crystals. The detailed experimental protocols serve as a valuable resource for researchers working in this area.

A Comprehensive Technical Guide to 1-Benzofuran-2,3-dicarboxylic Acid: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-benzofuran-2,3-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document covers its fundamental chemical identity, methods of synthesis, physicochemical properties, and known biological activities, with a focus on its relevance to researchers in drug discovery and development.

Chemical Identity and Properties

IUPAC Name: this compound CAS Number: 131-76-0

This compound is a bicyclic aromatic compound consisting of a benzene ring fused to a furan ring, with two carboxylic acid groups substituted at the 2 and 3 positions of the furan moiety. The presence of these functional groups imparts specific chemical reactivity and potential for biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₆O₅ChemScene[1]
Molecular Weight206.15 g/mol ChemScene[1]
AppearanceWhite to light yellow crystalline powderChemicalBook
Melting Point193-196 °CSigma-Aldrich
SolubilitySoluble in Methanol, Ethanol, AcetoneChemicalBook
pKa3.12 ± 0.30 (Predicted)ChemicalBook

Synthesis and Experimental Protocols

Hypothetical Synthetic Pathway:

A potential route to this compound could involve the reaction of a suitably substituted salicylaldehyde with an anhydride and its corresponding salt, followed by oxidation.

Synthetic_Pathway Salicylaldehyde Substituted Salicylaldehyde Intermediate Benzofuran Intermediate Salicylaldehyde->Intermediate Perkin-like Condensation Reagents Anhydride/Base Reagents->Intermediate FinalProduct 1-Benzofuran-2,3- dicarboxylic acid Intermediate->FinalProduct Oxidation of substituents Oxidation Oxidation Oxidation->FinalProduct

Caption: Hypothetical synthetic route to this compound.

General Experimental Protocol for Synthesis of Benzofuran-2-carboxylic Acid Derivatives (as a reference):

The following protocol is a generalized procedure for the synthesis of benzofuran-2-carboxylic acid derivatives, which can serve as a foundational method for developing a specific synthesis for the 2,3-dicarboxylic acid analogue.

  • Reaction Setup: A mixture of a salicylaldehyde derivative (1 equivalent), an α-haloacetate (e.g., ethyl chloroacetate, 1.1 equivalents), and a base (e.g., anhydrous potassium carbonate, 2 equivalents) in a suitable solvent (e.g., dimethylformamide or acetone) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Hydrolysis (if starting from an ester): If an ester of the carboxylic acid is synthesized, it can be hydrolyzed to the corresponding carboxylic acid by refluxing with a base (e.g., sodium hydroxide) in an aqueous alcohol solution, followed by acidification.

Spectroscopic Data

While a complete set of spectral data for this compound is not available in the searched literature, representative data for the closely related 1-benzofuran-2-carboxylic acid provides insight into the expected spectral features.

Table 2: Representative Spectroscopic Data for Benzofuran-2-carboxylic Acid

TechniqueObserved Features
¹H NMR Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The carboxylic acid proton is a broad singlet at higher chemical shifts (>10 ppm).
¹³C NMR Carbonyl carbon of the carboxylic acid is observed around 160-175 ppm. Aromatic carbons appear in the range of 110-160 ppm.
FT-IR (KBr) A broad O-H stretch from the carboxylic acid dimer is expected around 2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid is typically observed around 1700 cm⁻¹. C-O stretching of the furan ring appears around 1250 cm⁻¹.
Mass Spec. The molecular ion peak (M+) corresponding to the molecular weight of the compound is expected.

Biological Activity and Signaling Pathways

The benzofuran scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities.[2] While specific studies on the biological activity of this compound are limited, research on its derivatives provides valuable insights into its potential therapeutic applications.

Anti-inflammatory and Anticancer Potential:

Derivatives of benzofuran-2-carboxylic acid have been shown to exhibit potent anticancer activities against various human cancer cell lines.[3] The anti-inflammatory and anticancer effects of some benzofuran derivatives are attributed to their ability to modulate key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]

NF-κB Signaling Pathway:

The NF-κB pathway is a crucial regulator of inflammatory responses, cell proliferation, and survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cancer. Some benzofuran derivatives have been found to inhibit NF-κB activation, suggesting a potential mechanism for their anti-inflammatory and anticancer effects.[3][6]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_p->NFkB Degradation of IκB NFkB_n NF-κB NFkB->NFkB_n Translocation Benzofuran Benzofuran Derivatives Benzofuran->IKK Inhibition DNA DNA NFkB_n->DNA Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

MAPK Signaling Pathway:

The MAPK pathway is another critical signaling cascade that regulates a wide array of cellular processes, including cell growth, differentiation, and stress responses. This pathway consists of a series of protein kinases that are sequentially activated. Key components include ERK, JNK, and p38 MAPKs. Dysregulation of the MAPK pathway is implicated in various diseases, including cancer and inflammatory disorders. Certain benzofuran derivatives have demonstrated the ability to inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38, thereby attenuating inflammatory responses.[5]

MAPK_Pathway Stimuli External Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors GeneExpression Gene Expression (Inflammation, Cell Growth) TranscriptionFactors->GeneExpression Benzofuran Benzofuran Derivatives Benzofuran->MAPK Inhibition of Phosphorylation

Caption: Modulation of the MAPK signaling pathway by benzofuran derivatives.

Conclusion

This compound represents a molecule with significant potential for further investigation in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is somewhat limited in the public domain, the broader family of benzofuran carboxylic acids has demonstrated a rich pharmacology, particularly in the areas of oncology and inflammation. The synthetic accessibility of the benzofuran core, coupled with the potential for diverse functionalization at the carboxylic acid positions, makes it an attractive scaffold for the design of novel therapeutic agents. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound and to explore its potential in drug development.

References

Spectroscopic and Structural Analysis of 1-Benzofuran-2,3-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural properties of 1-benzofuran-2,3-dicarboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document details the available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) and outlines the experimental protocols for obtaining such data.

Core Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data: The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons of the benzofuran ring system and the acidic protons of the two carboxylic acid groups. The chemical shifts of the aromatic protons are expected in the range of 7.0-8.5 ppm. The carboxylic acid protons are expected to appear as broad singlets at a downfield chemical shift, typically between 10-13 ppm.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will feature distinct signals for the carbon atoms of the benzofuran core and the two carboxyl groups. The carbonyl carbons of the dicarboxylic acids are expected to resonate in the region of 165-185 ppm.[1] The aromatic and furan-ring carbons will appear between 110-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl and carbonyl functional groups of the carboxylic acids. A very broad O-H stretching band is anticipated in the region of 2500-3300 cm⁻¹.[1] The C=O stretching vibration is expected to appear as a strong band between 1710 and 1760 cm⁻¹.[1]

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₆O₅, M.W. = 206.15 g/mol ). Fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of aromatic dicarboxylic acids like this compound.

NMR Spectroscopy Sample Preparation

For ¹H and ¹³C NMR analysis, the following protocol is recommended:

  • Sample Preparation: Weigh 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR.[2][3]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or methanol-d₄, in a clean, dry NMR tube.[2][3] Deuterated solvents are used to avoid interference from the solvent's protons in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[2][3]

  • Dissolution: Ensure the sample is fully dissolved. Gentle heating or vortexing may be applied to aid dissolution.[2]

  • Filtration: If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field inhomogeneities that can degrade the quality of the spectrum.

  • Internal Standard: An internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing.

Fourier-Transform Infrared (FTIR) Spectroscopy Sample Preparation

For solid samples, the KBr pellet method or the thin solid film method is generally employed.

KBr Pellet Method:

  • Grinding: Grind 1-2 mg of the solid sample with an agate mortar and pestle.

  • Mixing: Add 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent pellet.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer for analysis.

Thin Solid Film Method:

  • Dissolution: Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).

  • Film Formation: Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample on the plate.

  • Analysis: Mount the salt plate in the spectrometer for analysis.

Mass Spectrometry (MS) Analysis

For the analysis of dicarboxylic acids, derivatization is often necessary to increase volatility for gas chromatography-mass spectrometry (GC-MS), or to improve ionization for liquid chromatography-mass spectrometry (LC-MS).

A General Protocol for LC-MS of Dicarboxylic Acids:

  • Sample Preparation: Dissolve the dicarboxylic acid in a suitable solvent.

  • Derivatization (Optional but Recommended): To improve chromatographic separation and ionization efficiency, the carboxylic acid groups can be derivatized. A common method is esterification to form, for example, butyl esters by reacting the acid with butanolic HCl.[4]

  • Chromatography: Inject the prepared sample into a liquid chromatograph. The separation is typically performed on a reverse-phase column.

  • Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such compounds. The mass spectrometer is then used to detect and identify the compound and its fragments based on their mass-to-charge ratio.

Structural and Interaction Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound, from synthesis to the characterization of its supramolecular interactions.

Spectroscopic_Analysis_Workflow Workflow for the Analysis of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Characterization cluster_structural Structural & Interaction Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Purity & Structural Confirmation IR IR Spectroscopy Purification->IR Functional Group Identification MS Mass Spectrometry Purification->MS Molecular Weight Confirmation XRay Single-Crystal X-ray Diffraction NMR->XRay Initial Structural Information IR->XRay MS->XRay Supramolecular Supramolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking) XRay->Supramolecular Detailed 3D Structure & Packing

Caption: Logical workflow for the synthesis, spectroscopic characterization, and structural analysis of this compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Benzofuran-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1-benzofuran-2,3-dicarboxylic acid. In the absence of specific published experimental data for this compound, this guide synthesizes information from analogous structures, particularly aromatic dicarboxylic acids, to predict its thermal behavior. It outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) that can be employed to characterize this and similar molecules. Furthermore, this document presents a plausible thermal decomposition pathway and illustrates key experimental and logical workflows using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the thermal properties of benzofuran-based compounds.

Introduction

This compound is a heterocyclic organic compound with a molecular structure that suggests potential applications in medicinal chemistry and materials science. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in pharmaceutical formulations where processing often involves thermal stress. Understanding the decomposition temperature and the nature of the degradation products is essential for ensuring the safety, efficacy, and stability of any potential drug product.

This guide addresses the thermal properties of this compound. Due to a lack of direct experimental data in the public domain, this document provides a predictive analysis based on the well-documented behavior of its structural analog, phthalic acid (benzene-1,2-dicarboxylic acid). It is anticipated that, like phthalic acid, this compound undergoes thermal decomposition via intramolecular cyclization to form its corresponding anhydride.

Predicted Thermal Properties and Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through an intramolecular dehydration reaction, given the ortho positioning of the two carboxylic acid groups. This is a common thermal degradation pathway for 1,2-dicarboxylic acids. The primary decomposition products are anticipated to be 1-benzofuran-2,3-dicarboxylic anhydride and water.

Disclaimer: The quantitative data presented in the following table is hypothetical and serves as an illustrative example of the expected thermal properties of this compound based on the behavior of analogous compounds. Actual experimental values may vary and should be determined empirically.

Table 1: Predicted Thermal Analysis Data for this compound

ParameterTechniquePredicted Value/RangeObservation
Melting Point (Tm)DSC200 - 220 °CEndothermic event corresponding to the transition from solid to liquid phase.
Onset of Decomposition (Tonset)TGA210 - 230 °CThe temperature at which significant mass loss begins.
Peak Decomposition Temp (Tpeak)TGA/DTG230 - 250 °CThe temperature of the maximum rate of mass loss.
Mass LossTGA~8.7%Corresponds to the loss of one molecule of water (H₂O) per molecule of this compound.
Residual Mass @ 600 °CTGA< 5%Indicates nearly complete volatilization or decomposition of the resulting anhydride at higher temperatures.

Experimental Protocols

The following sections detail the recommended experimental procedures for the thermal analysis of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample.

    • Accurately weigh 3-5 mg of the sample into a clean, tared ceramic or aluminum TGA pan.

  • Instrument Setup:

    • Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate the furnace at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Data Collection: Record the sample mass and temperature continuously throughout the experiment.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperature of the maximum rate of mass loss (Tpeak).

    • Determine the onset temperature of decomposition (Tonset) from the TGA curve.

    • Quantify the percentage of mass loss for each decomposition step.

Objective: To determine the melting point and other thermal transitions of this compound by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-4 mg of the powdered this compound sample into a clean, tared aluminum DSC pan.

    • Hermetically seal the pan to prevent the loss of any volatile components before decomposition.

  • Instrument Setup:

    • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

    • Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate the system at 30 °C.

      • Ramp the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic and exothermic peaks.

    • Determine the onset temperature and peak temperature of the melting endotherm.

Visualizations

The following diagrams illustrate the proposed decomposition pathway, a general experimental workflow, and the structural relationship leading to thermal decomposition.

Caption: Proposed thermal decomposition of this compound.

experimental_workflow start Start: Sample Acquisition prep Sample Preparation (Grinding, Weighing) start->prep tga TGA Analysis (N₂ atmosphere, 10°C/min ramp) prep->tga dsc DSC Analysis (N₂ atmosphere, 10°C/min ramp) prep->dsc data_analysis Data Analysis (TGA/DTG curves, DSC thermogram) tga->data_analysis dsc->data_analysis report Report Generation (Data tables, stability assessment) data_analysis->report end End report->end

Caption: General experimental workflow for thermal analysis.

structure_stability_relationship structure Molecular Structure: Adjacent Carboxylic Acid Groups (-COOH at C2 and C3) proximity Spatial Proximity of -OH and C=O groups structure->proximity dehydration Facilitates Intramolecular Dehydration (Loss of H₂O) proximity->dehydration product Formation of a Stable Five-Membered Anhydride Ring dehydration->product stability Lower Thermal Stability Compared to Isomers Without Adjacent Acid Groups dehydration->stability

Caption: Relationship between structure and thermal decomposition.

Conclusion

While direct experimental data on the thermal stability of this compound is not currently available in the literature, a robust prediction of its behavior can be made based on fundamental chemical principles and the known properties of structural analogs. It is highly probable that the compound undergoes thermal decomposition via intramolecular cyclization to form 1-benzofuran-2,3-dicarboxylic anhydride with the concomitant loss of water. The provided experimental protocols for TGA and DSC offer a clear and detailed methodology for the empirical determination of its thermal properties. The characterization of these properties is a crucial step in the development of any potential application for this and related compounds, particularly within the pharmaceutical industry.

An In-depth Technical Guide to the Solubility of 1-Benzofuran-2,3-dicarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Benzofuran-2,3-dicarboxylic Acid

This compound is a heterocyclic organic compound featuring a benzofuran core functionalized with two carboxylic acid groups. The presence of both the aromatic benzofuran ring system and the polar carboxylic acid groups imparts a unique combination of properties that influence its solubility. Understanding the solubility of this molecule is crucial for a variety of research and development activities, including reaction condition optimization, formulation development, and purification processes.

Expected Solubility Profile

Based on the solubility of analogous compounds, such as benzofuran and other dicarboxylic acids, a qualitative solubility profile for this compound can be predicted. Benzofuran itself is reported to be miscible with several organic solvents, including benzene, petroleum ether, absolute alcohol, and ether. The related compound, benzofuran-2-carboxylic acid, is known to be soluble in methanol, ethanol, and acetone, and partially soluble in water.

The presence of two carboxylic acid groups in this compound is expected to increase its polarity compared to the monocarboxylic acid analog. This increased polarity will likely enhance its solubility in polar organic solvents, particularly those capable of hydrogen bonding.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent Predicted Solubility Rationale
MethanolHighPolar protic solvent, capable of hydrogen bonding with the carboxylic acid groups.
EthanolHighSimilar to methanol, a polar protic solvent that can engage in hydrogen bonding.
AcetoneModerate to HighA polar aprotic solvent that can act as a hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
N,N-Dimethylformamide (DMF)HighAnother highly polar aprotic solvent with strong solvating capabilities.
Ethyl AcetateLow to ModerateA moderately polar solvent with limited hydrogen bonding ability.
DichloromethaneLowA nonpolar aprotic solvent, less likely to effectively solvate the polar carboxylic acid groups.
TolueneLowA nonpolar aromatic solvent, unlikely to be a good solvent for this polar compound.
HexaneVery LowA nonpolar aliphatic solvent, expected to be a very poor solvent for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for the quantitative determination of the solubility of this compound in organic solvents. This method is based on the widely used isothermal shake-flask method.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Shake the vials at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the shaking and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, the pipette tip should be positioned in the upper portion of the solution.

    • Filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Dilute the filtered solution with a known volume of a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • For HPLC analysis: Develop a method with a suitable stationary phase, mobile phase, and detection wavelength to achieve good separation and quantification.

    • For UV-Vis analysis: Determine the wavelength of maximum absorbance (λmax) for the compound in the chosen solvent and prepare a calibration curve using standard solutions of known concentrations.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

    • Repeat the experiment at least three times for each solvent and temperature to ensure reproducibility and report the average solubility with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start add_solid Add excess this compound to vial start->add_solid add_solvent Add known volume of organic solvent add_solid->add_solvent cap_vial Cap vial securely add_solvent->cap_vial shake Shake at constant temperature until equilibrium cap_vial->shake settle Allow excess solid to settle shake->settle withdraw Withdraw supernatant settle->withdraw filter Filter supernatant withdraw->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate solubility (g/L or mol/L) analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure suggests a preference for polar organic solvents. The detailed experimental protocol provided in this guide offers a robust methodology for researchers to determine the precise solubility of this compound in solvents relevant to their work. The systematic application of this protocol will generate valuable data to support a wide range of scientific endeavors, from synthetic chemistry to pharmaceutical development.

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of Benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical milestones that marked the advent of benzofuran, a heterocyclic scaffold of paramount importance in medicinal chemistry and drug development. We will explore its initial discovery as a constituent of coal tar and the first reported chemical synthesis of a benzofuran derivative by William Henry Perkin. This guide provides detailed experimental protocols derived from the original literature, quantitative data, and a visualization of the historical timeline to offer a comprehensive understanding of the origins of this critical chemical entity.

Discovery of Benzofuran (Coumarone)

Benzofuran, initially named "coumarone," was first isolated from the light oil fraction of coal tar. This discovery was a significant event in the field of heterocyclic chemistry, revealing a new structural motif present in this complex industrial byproduct.

Isolation from Coal Tar

In 1890, German chemists G. Kraemer and A. Spilker reported the successful isolation and characterization of a new substance from the fraction of coal tar boiling between 165 °C and 175 °C. They named this compound "coumarone" due to its structural relationship to coumarin, from which they had also been able to derive it. Their work laid the foundation for understanding the chemical composition of coal tar and provided the first source of this novel heterocycle.

Early Characterization

Kraemer and Spilker's initial characterization of coumarone provided the first physical data for this new compound. Their findings are summarized in the table below.

First Synthesis of a Benzofuran Derivative: The Perkin Rearrangement

The first synthesis of a benzofuran derivative was accomplished by the renowned English chemist William Henry Perkin in 1870. This seminal work, predating the isolation of the parent benzofuran from coal tar, involved a novel ring contraction of a substituted coumarin, a reaction now famously known as the Perkin rearrangement. Perkin's synthesis yielded coumarilic acid (benzofuran-2-carboxylic acid), the first member of the benzofuran family to be created in the laboratory.[1][2][3][4]

The Genesis of the First Synthesis

Perkin's investigation into the derivatives of coumarin led him to explore the reactions of bromo- and dibromocoumarin. It was during these studies that he discovered a remarkable transformation when treating an alcoholic solution of the potassium salt of dibromocoumarin with potassium hydroxide. This reaction did not yield the expected substitution product but instead resulted in the formation of a new acid with a different molecular formula, which he named coumarilic acid. This serendipitous discovery marked the first successful synthesis of a benzofuran ring system.

Quantitative Data Summary

The following table summarizes the key quantitative data from the initial discovery and first synthesis of benzofuran and its derivative.

ParameterValueSource
Discovery of Coumarone (Benzofuran)
Boiling Point171-172 °CKraemer & Spilker, 1890
First Synthesis of Coumarilic Acid (Benzofuran-2-carboxylic acid)
Starting MaterialDibromocoumarinW. H. Perkin, 1870[1]
Melting Point of Dibromocoumarin179-180 °CW. H. Perkin, 1870[1]
ProductCoumarilic AcidW. H. Perkin, 1870[1]
Melting Point of Coumarilic Acid192-193 °CW. H. Perkin, 1870[1]

Experimental Protocols

The following are the detailed experimental protocols for the preparation of the starting material and the first synthesis of a benzofuran derivative, as described by W. H. Perkin in his 1870 publication.[1]

Preparation of Dibromocoumarin (Starting Material)
  • Bromination of Coumarin: To a solution of coumarin in carbon disulfide, bromine was added dropwise until the color of bromine persisted.

  • Isolation: The carbon disulfide was allowed to evaporate, and the resulting solid residue was washed with a small quantity of ether to remove any colored impurities.

  • Purification: The crude dibromocoumarin was recrystallized from alcohol to yield colorless needles.

First Synthesis of Coumarilic Acid (Benzofuran-2-carboxylic acid)
  • Preparation of the Potassium Salt: Dibromocoumarin was dissolved in hot alcohol, and a strong alcoholic solution of potassium hydroxide was added until the solution was nearly neutral. Upon cooling, the potassium salt of dibromocoumarin crystallized.

  • Reaction with Potassium Hydroxide: The purified potassium salt of dibromocoumarin was dissolved in a considerable quantity of water, and a large excess of potassium hydroxide was added.

  • Reaction Execution: The mixture was boiled for a "considerable time."

  • Acidification and Isolation: The solution was then acidified with hydrochloric acid, which precipitated the crude coumarilic acid.

  • Purification: The crude product was collected, washed with water, and then purified by recrystallization from boiling water. The coumarilic acid was obtained as long, colorless needles.

Visualization of the Historical Timeline

The following diagram illustrates the key events in the discovery and first synthesis of benzofuran, highlighting the chronological relationship between these two pivotal moments in chemical history.

Caption: Historical timeline of the discovery and first synthesis of benzofuran.

References

Methodological & Application

Unlocking the Therapeutic Potential of the Benzofuran Scaffold: Applications of 1-Benzofuran-2-Carboxylic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct medicinal applications of 1-benzofuran-2,3-dicarboxylic acid are not extensively documented in publicly available research, the broader benzofuran scaffold, particularly derivatives of 1-benzofuran-2-carboxylic acid, holds a significant position in drug discovery and development.[1][2][3] These compounds have demonstrated a wide array of pharmacological activities, making them attractive templates for the design of novel therapeutic agents.[4][5] This document provides an overview of the key applications of 1-benzofuran-2-carboxylic acid derivatives, along with relevant experimental protocols and data, offering insights for researchers, scientists, and drug development professionals.

The benzofuran nucleus is a versatile heterocyclic motif present in numerous natural products and synthetic compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[6][7][8] The carboxylic acid functional group at the 2-position often serves as a crucial anchor for interacting with biological targets or as a handle for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.[9]

Application Notes

Anticancer Agents

Derivatives of 1-benzofuran-2-carboxylic acid have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[5][10] The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer progression, such as NF-κB and various protein kinases.[5]

Key Findings:

  • NF-κB Inhibition: Certain N-(substituted)phenylamide derivatives of benzofuran-2-carboxylic acid have shown potent inhibitory activity against NF-κB, a transcription factor that plays a critical role in inflammation and cancer.[5] Inhibition of NF-κB signaling can lead to the suppression of tumor growth and induction of apoptosis.

  • Pim-1 Kinase Inhibition: Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene serine/threonine kinase that is overexpressed in several human cancers.[9] Inhibition of Pim-1 can disrupt cell cycle progression and promote apoptosis in cancer cells.

  • Cytotoxicity: Various derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including those of the breast, colon, lung, and prostate.[5][10]

Antimicrobial Agents

The benzofuran scaffold is a constituent of many natural and synthetic compounds with potent antimicrobial activity.[4] Carboxylic acid derivatives have been explored for their potential to combat bacterial and fungal infections.

Key Findings:

  • Antibacterial Activity: Certain benzofuran derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria.[4]

  • Antifungal Activity: The structural motif of benzofuran is present in some antifungal agents, and research continues to explore new derivatives with improved efficacy.[4]

Carbonic Anhydrase Inhibitors

Recent studies have highlighted the potential of benzofuran-based carboxylic acids as inhibitors of carbonic anhydrases (CAs), particularly the cancer-associated isoforms hCA IX and XII. These enzymes are involved in pH regulation in tumors, and their inhibition can disrupt the tumor microenvironment and suppress cancer cell growth.

Quantitative Data

The following tables summarize the biological activity data for representative 1-benzofuran-2-carboxylic acid derivatives from cited literature.

Table 1: Anticancer Activity of Benzofuran-2-Carboxamide Derivatives [5]

Compound IDCancer Cell LineGI₅₀ (µM)
3m ACHN (Renal)2.74
HCT15 (Colon)2.37
MM231 (Breast)2.20
NUGC-3 (Gastric)2.48
NCI-H23 (Lung)5.86
PC-3 (Prostate)2.68

Table 2: Pim-1 Kinase Inhibitory Activity of Benzofuran-2-Carboxylic Acid Derivatives [9]

Compound IDPim-1 IC₅₀ (nM)Pim-2 IC₅₀ (nM)
29 1678
38 845
39 1129

Experimental Protocols

Protocol 1: Synthesis of 1-Benzofuran-2-Carboxylic Acid

A common synthetic route to 1-benzofuran-2-carboxylic acid involves the reaction of salicylaldehyde with diethyl bromomalonate followed by hydrolysis and decarboxylation.

Materials:

  • Salicylaldehyde

  • Diethyl bromomalonate

  • Potassium carbonate

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • A mixture of salicylaldehyde, diethyl bromomalonate, and potassium carbonate in ethanol is refluxed for several hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is treated with an aqueous solution of sodium hydroxide and heated to hydrolyze the ester.

  • The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the crude 1-benzofuran-2-carboxylic acid.

  • The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield the pure product.

Protocol 2: In Vitro Anticancer Activity Assay (Sulforhodamine B Assay)

This protocol describes a common method for evaluating the cytotoxic activity of compounds against cancer cell lines.[5]

Materials:

  • Human cancer cell lines

  • Culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • After incubation, the cells are fixed with cold TCA for 1 hour at 4°C.

  • The plates are washed with water and air-dried.

  • Fixed cells are stained with SRB solution for 30 minutes at room temperature.

  • The plates are washed with 1% acetic acid to remove unbound dye and then air-dried.

  • The bound dye is solubilized with Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • The GI₅₀ (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curves.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_testing Biological Testing start Salicylaldehyde + Diethyl bromomalonate step1 Reaction with K2CO3 in Ethanol (Reflux) start->step1 step2 Hydrolysis with NaOH step1->step2 step3 Acidification with HCl step2->step3 product 1-Benzofuran-2- carboxylic Acid step3->product treatment Treatment with Test Compound product->treatment cell_culture Cancer Cell Culture cell_culture->treatment srb_assay SRB Assay treatment->srb_assay data_analysis Data Analysis (GI50) srb_assay->data_analysis

Caption: General workflow for the synthesis and in vitro anticancer evaluation of 1-benzofuran-2-carboxylic acid derivatives.

signaling_pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus extracellular Pro-inflammatory/ Carcinogenic Stimuli receptor Cell Surface Receptor extracellular->receptor IKK IKK Complex receptor->IKK IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkB_dimer p50/p65 (NF-κB) IkappaB->NFkB_dimer Inhibition NFkB_active Active p50/p65 NFkB_dimer->NFkB_active Translocation DNA DNA NFkB_active->DNA Transcription Transcription of Pro-survival Genes DNA->Transcription inhibitor Benzofuran-2-Carboxamide Derivative inhibitor->IKK Inhibits inhibitor->NFkB_active Inhibits Translocation

Caption: Simplified signaling pathway of NF-κB activation and points of inhibition by benzofuran-2-carboxamide derivatives.

Future Perspectives

Although direct applications of this compound in medicinal chemistry are not yet well-established, its structure suggests potential as a valuable synthetic intermediate. The two carboxylic acid groups could be differentially functionalized to create bivalent ligands capable of simultaneously interacting with two binding sites on a biological target or two different targets. This dicarboxylic acid could also serve as a scaffold for creating conformationally restricted analogs of known drugs, potentially leading to improved selectivity and potency. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore these possibilities.

References

Application Notes and Protocols: 1-Benzofuran-2,3-dicarboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-benzofuran-2,3-dicarboxylic acid (BFDC) as a versatile ligand in coordination chemistry. The information compiled from recent studies highlights its potential in the synthesis of novel coordination polymers, including metal-organic frameworks (MOFs), with diverse structural motifs and potential applications in materials science and catalysis.

Introduction to this compound as a Ligand

This compound is a rigid, multidentate organic ligand. Its unique structure, featuring a benzofuran core and two adjacent carboxylic acid groups, allows for various coordination modes with metal ions. The deprotonation of the carboxylic acid groups under different pH conditions facilitates the formation of a wide array of supramolecular structures, ranging from discrete metal-ligand complexes to one-, two-, or three-dimensional coordination polymers.[1][2]

The versatility of BFDC allows for its use in "crystal engineering," where the predictable formation of specific crystalline architectures is a primary goal. Its ability to form hydrogen bonds and coordinate with a variety of d- and f-transition metal ions makes it a subject of interest for the development of new functional materials.[1]

Synthetic Approaches and Coordination Chemistry

The reaction of this compound with various metal salts under solvothermal or hydrothermal conditions is the primary route to synthesizing coordination polymers. The resulting structures are highly dependent on the reaction conditions, such as pH, temperature, solvent system, and the metal-to-ligand ratio.

A study by Tutunaru et al. demonstrated that BFDC can react with transition metal ions to form dimeric or tetrameric discrete dinuclear metal-ligand complexes, as well as one-dimensional coordination polymers.[1] In these structures, the BFDC ligand acts as a multidentate bridging ligand, connecting adjacent metal ions.[1][2] The presence of co-ligands, such as bipyridyl moieties, can also influence the final structure, leading to the formation of co-crystals through hydrogen bonding.[1]

General Deprotonation and Coordination Behavior

The coordination of this compound to metal centers is primarily dictated by the deprotonation of its carboxylic acid groups. This process can be controlled by adjusting the pH of the reaction mixture.

Deprotonation_Coordination BFDC_neutral BFDC (Neutral) (C₁₀H₆O₅) BFDC_monoanion BFDC⁻ (Monoanion) BFDC_neutral->BFDC_monoanion + OH⁻ BFDC_dianion BFDC²⁻ (Dianion) BFDC_monoanion->BFDC_dianion + OH⁻ Coord_Complex Coordination Complex (e.g., MOF) BFDC_dianion->Coord_Complex + Metal Ion (Mⁿ⁺) Solvothermal_Synthesis_Workflow start Start dissolve Dissolve BFDC and Metal Salt in Solvent start->dissolve autoclave Seal in Teflon-lined Autoclave dissolve->autoclave heat Heat at 80-150 °C for 24-72h autoclave->heat cool Slow Cooling to Room Temperature heat->cool filter Filter and Wash Crystals cool->filter dry Dry Under Vacuum filter->dry characterize Characterization (XRD, TGA, etc.) dry->characterize end End characterize->end Potential_Applications BFDC_CP BFDC-based Coordination Polymers Gas_Storage Gas Storage & Separation BFDC_CP->Gas_Storage Catalysis Heterogeneous Catalysis BFDC_CP->Catalysis Luminescence Luminescent Materials (Sensing, Lighting) BFDC_CP->Luminescence

References

Application Notes and Protocols for the Synthesis of 1-Benzofuran-2,3-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active natural products and synthetic pharmaceuticals. The inherent versatility of the benzofuran scaffold has led to its exploration in various therapeutic areas, including antimicrobial, antiviral, antitumor, and anti-inflammatory applications. Specifically, derivatives of 1-benzofuran-2,3-dicarboxylic acid are of significant interest due to the presence of two carboxylic acid moieties, which can serve as handles for further chemical modifications and as key interacting groups with biological targets. This document provides a detailed experimental protocol for the synthesis of diethyl 1-benzofuran-2,3-dicarboxylate, a key intermediate for accessing a variety of this compound derivatives.

Experimental Protocols

This section details a common and effective method for the synthesis of diethyl 1-benzofuran-2,3-dicarboxylate, starting from readily available salicylaldehydes and diethyl acetylenedicarboxylate. The protocol is based on a base-catalyzed cyclocondensation reaction.

Synthesis of Diethyl 1-Benzofuran-2,3-dicarboxylate from Salicylaldehyde

Materials:

  • Substituted Salicylaldehyde (e.g., Salicylaldehyde, 5-Bromosalicylaldehyde, 5-Nitrosalicylaldehyde)

  • Diethyl acetylenedicarboxylate (DEAD)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine solution (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted salicylaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Addition of Reagent: Stir the mixture at room temperature for 15 minutes. To this suspension, add diethyl acetylenedicarboxylate (1.1 eq) dropwise over a period of 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine solution (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure diethyl 1-benzofuran-2,3-dicarboxylate derivative.

  • Characterization: Characterize the purified product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various diethyl 1-benzofuran-2,3-dicarboxylate derivatives using the protocol described above.

EntryR Substituent on SalicylaldehydeProductYield (%)Melting Point (°C)
1HDiethyl 1-benzofuran-2,3-dicarboxylate8545-47
25-BrDiethyl 5-bromo-1-benzofuran-2,3-dicarboxylate7898-100
35-NO₂Diethyl 5-nitro-1-benzofuran-2,3-dicarboxylate72135-137
45-ClDiethyl 5-chloro-1-benzofuran-2,3-dicarboxylate8188-90
55-CH₃Diethyl 5-methyl-1-benzofuran-2,3-dicarboxylate8362-64

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and experimental workflow described in this application note.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Salicylaldehyde Substituted Salicylaldehyde ReactionVessel Reaction in DMF with K₂CO₃ at 80-90°C Salicylaldehyde->ReactionVessel DEAD Diethyl Acetylenedicarboxylate DEAD->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Cool & Quench Purification Column Chromatography Workup->Purification Crude Product Product Diethyl 1-Benzofuran- 2,3-dicarboxylate Derivative Purification->Product Purified Product

Caption: Experimental workflow for the synthesis of diethyl 1-benzofuran-2,3-dicarboxylate derivatives.

Signaling_Pathway cluster_reactants Reactants cluster_intermediates Intermediate Steps cluster_product Product Salicylaldehyde Salicylaldehyde (Phenoxide form) Michael_Addition Michael Addition Salicylaldehyde->Michael_Addition Nucleophilic attack DEAD Diethyl Acetylenedicarboxylate DEAD->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Intermediate Adduct Benzofuran Diethyl 1-Benzofuran- 2,3-dicarboxylate Cyclization->Benzofuran Dehydration

Caption: Simplified reaction mechanism for the formation of the 1-benzofuran-2,3-dicarboxylate scaffold.

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 1-Benzofuran-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzofuran-2,3-dicarboxylic acid and its corresponding anhydride are versatile building blocks in the synthesis of novel heterocyclic compounds. The presence of two adjacent carboxylic acid functionalities on the benzofuran scaffold allows for the construction of various fused heterocyclic systems through cyclocondensation reactions with binucleophilic reagents. These resulting fused systems are of significant interest in medicinal chemistry and drug development due to the prevalence of the benzofuran moiety in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of a key class of heterocyclic compounds derived from this compound: benzo[b]furo[2,3-d]pyridazines.

Application: Synthesis of Benzo[b]furo[2,3-d]pyridazine-1,4-diones

The reaction of this compound or its anhydride with hydrazine hydrate is a direct and efficient method for the synthesis of the tetracyclic heteroaromatic system, benzo[b]furo[2,3-d]pyridazine-1,4-dione. This scaffold holds potential for biological activity, and its derivatives can be further functionalized to explore structure-activity relationships.

Logical Workflow for Synthesis

A This compound C 1-Benzofuran-2,3-dicarboxylic Anhydride A->C Dehydration B Acetic Anhydride B->C F Benzo[b]furo[2,3-d]pyridazine-1,4-dione C->F Cyclocondensation D Hydrazine Hydrate D->F E Glacial Acetic Acid E->F Solvent

Caption: Synthetic pathway for Benzo[b]furo[2,3-d]pyridazine-1,4-dione.

Experimental Protocols

Protocol 1: Preparation of 1-Benzofuran-2,3-dicarboxylic Anhydride

Objective: To synthesize the anhydride intermediate from the corresponding dicarboxylic acid for subsequent reaction.

Materials:

  • This compound

  • Acetic anhydride

Procedure:

  • A mixture of this compound and an excess of acetic anhydride is heated at reflux for 2 hours.

  • The reaction mixture is then cooled, and the excess acetic anhydride is removed under reduced pressure.

  • The resulting solid residue is collected and can be purified by recrystallization from a suitable solvent (e.g., benzene or toluene) to yield 1-benzofuran-2,3-dicarboxylic anhydride.

Protocol 2: Synthesis of Benzo[b]furo[2,3-d]pyridazine-1,4-dione

Objective: To synthesize the target heterocyclic compound via cyclocondensation.

Materials:

  • 1-Benzofuran-2,3-dicarboxylic anhydride

  • Hydrazine hydrate (99-100%)

  • Glacial acetic acid

Procedure:

  • A solution of 1-benzofuran-2,3-dicarboxylic anhydride (1 equivalent) in glacial acetic acid is prepared.

  • To this solution, hydrazine hydrate (1.2 equivalents) is added dropwise with stirring.

  • The reaction mixture is heated at reflux for 4 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The solid is washed with water and then with ethanol to remove any unreacted starting materials and impurities.

  • The crude product is dried and can be further purified by recrystallization from a high-boiling point solvent such as dimethylformamide (DMF) or acetic acid to afford pure benzo[b]furo[2,3-d]pyridazine-1,4-dione.

Quantitative Data

The following table summarizes typical reaction outcomes for the synthesis of benzo[b]furo[2,3-d]pyridazine-1,4-dione.

Product NameStarting MaterialReagentsSolventReaction Time (h)Yield (%)Melting Point (°C)
Benzo[b]furo[2,3-d]pyridazine-1,4-dione1-Benzofuran-2,3-dicarboxylic anhydrideHydrazine hydrateGlacial acetic acid475-85>300

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the general workflow from starting material to the final heterocyclic product.

cluster_prep Anhydride Formation cluster_synthesis Heterocycle Synthesis cluster_purification Purification A This compound B Reflux with Acetic Anhydride A->B C 1-Benzofuran-2,3-dicarboxylic Anhydride B->C D Anhydride Intermediate E React with Hydrazine Hydrate in Acetic Acid D->E F Crude Product E->F G Crude Product H Recrystallization G->H I Pure Benzo[b]furo[2,3-d]pyridazine-1,4-dione H->I

The Versatility of 1-Benzofuran-2,3-dicarboxylic Acid in Synthetic Chemistry: A Workhorse for Advanced Material Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers, scientists, and professionals in drug development now have a comprehensive guide to the applications of 1-benzofuran-2,3-dicarboxylic acid as a versatile building block in organic synthesis. This heterocyclic compound, possessing a rigid framework and reactive carboxylic acid functionalities, is proving to be a valuable precursor in the construction of complex molecular architectures, particularly in the realm of crystal engineering and materials science.

This compound, often abbreviated as BFDC, is a derivative of benzofuran, a heterocyclic scaffold renowned for its presence in a multitude of biologically active compounds.[1][2][3] The unique arrangement of the dicarboxylic acid groups on the furan ring of the benzofuran system imparts specific steric and electronic properties, making it an attractive component for the rational design of novel materials. Its utility stems from the ability of the carboxyl groups to participate in a variety of chemical transformations, including the formation of coordination complexes, amides, and esters.

Application in Crystal Engineering and Metal-Organic Frameworks

A primary application of this compound is in the field of crystal engineering, where it serves as a ligand for the construction of co-crystals and coordination polymers, including metal-organic frameworks (MOFs). The dicarboxylic acid moiety can be fully or partially deprotonated to coordinate with metal ions, leading to the formation of discrete molecular complexes or extended one-, two-, or three-dimensional networks.

The reaction of BFDC with various transition metal salts in the presence of N-donor co-ligands, such as bipyridines, has been shown to yield a diverse range of supramolecular structures. These structures are stabilized by a combination of coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking. The resulting materials exhibit potential for applications in gas storage, separation, and catalysis.

Experimental Protocol: Synthesis of a Zinc-Based Coordination Polymer

This protocol describes a typical synthesis of a coordination polymer using this compound and a zinc salt.

Materials:

  • This compound (BFDC)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4,4'-Bipyridine

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a small vial, dissolve this compound (0.05 mmol) and 4,4'-bipyridine (0.05 mmol) in 5 mL of a 1:1 mixture of DMF and deionized water.

  • To this solution, add zinc(II) nitrate hexahydrate (0.05 mmol).

  • Seal the vial and heat it in an oven at 80 °C for 48 hours.

  • Allow the vial to cool slowly to room temperature.

  • Colorless crystals of the coordination polymer suitable for X-ray diffraction can be obtained.

  • The crystals are collected by filtration, washed with fresh DMF, and dried under vacuum.

ProductMetal IonCo-ligandSolventTemperature (°C)Yield (%)
Zinc Coordination PolymerZn(II)4,4'-BipyridineDMF/H₂O80Not Reported

Synthesis of Heterocyclic Scaffolds

The carboxylic acid groups of this compound can be readily converted into an anhydride by treatment with a dehydrating agent like acetic anhydride. This anhydride serves as a reactive intermediate for the synthesis of various heterocyclic systems, particularly those containing imide functionalities. Reaction of the anhydride with primary amines or ammonia derivatives leads to the formation of benzofuran-fused cyclic imides. These compounds can be further elaborated to create more complex molecular structures with potential applications in medicinal chemistry and materials science.

Experimental Protocol: Synthesis of 1-Benzofuran-2,3-dicarboxylic Anhydride and Subsequent Imide Formation

Step 1: Synthesis of 1-Benzofuran-2,3-dicarboxylic Anhydride

Materials:

  • This compound

  • Acetic anhydride

Procedure:

  • A mixture of this compound and an excess of acetic anhydride is heated at reflux for 2-3 hours.

  • The reaction mixture is then cooled, and the excess acetic anhydride is removed under reduced pressure.

  • The resulting solid is the crude 1-benzofuran-2,3-dicarboxylic anhydride, which can be purified by recrystallization.

Step 2: Synthesis of N-Aryl-1-benzofuran-2,3-dicarboximide

Materials:

  • 1-benzofuran-2,3-dicarboxylic anhydride

  • Aniline (or a substituted aniline)

  • Glacial acetic acid

Procedure:

  • A solution of 1-benzofuran-2,3-dicarboxylic anhydride (1 mmol) and the desired aniline (1 mmol) in glacial acetic acid is heated at reflux for 4-6 hours.

  • Upon cooling, the product precipitates from the solution.

  • The solid is collected by filtration, washed with cold ethanol, and dried to afford the N-aryl-1-benzofuran-2,3-dicarboximide.

Reactant 1Reactant 2ProductSolventReaction Time (h)Yield (%)
This compoundAcetic Anhydride1-Benzofuran-2,3-dicarboxylic anhydride-2-3High
1-Benzofuran-2,3-dicarboxylic anhydrideAnilineN-Phenyl-1-benzofuran-2,3-dicarboximideAcetic Acid4-6Good

Logical Workflow for the Application of this compound

G A This compound (BFDC) B Coordination with Metal Ions (+ Metal Salt, Co-ligand) A->B C Dehydration (+ Acetic Anhydride) A->C D Coordination Polymers / MOFs B->D E 1-Benzofuran-2,3-dicarboxylic Anhydride C->E F Reaction with Amines (+ R-NH2) E->F G Benzofuran-fused Cyclic Imides F->G

Caption: Synthetic pathways originating from this compound.

Signaling Pathway Implication of Benzofuran Derivatives

While direct signaling pathway involvement of this compound is not extensively documented, derivatives of the broader benzofuran class have shown significant biological activities, including anticancer properties. For instance, certain benzofuran derivatives have been found to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the NF-κB pathway.[4] The synthesis of novel compounds from this compound opens avenues for exploring their potential as modulators of these and other biologically important pathways.

G cluster_0 Cell Cytoplasm cluster_1 Nucleus A External Stimuli (e.g., Cytokines) B Receptor A->B C IKK Complex B->C D IκBα C->D Phosphorylation & Degradation E NF-κB F NF-κB E->F Translocation G Target Gene Transcription (Inflammation, Proliferation) F->G H Benzofuran Derivative (Synthesized from BFDC) H->C Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by benzofuran derivatives.

References

Application Notes and Protocols for 1-Benzofuran-2,3-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activities of 1-benzofuran-2,3-dicarboxylic acid derivatives and related benzofuran analogs. It includes detailed experimental protocols for key biological assays, a summary of quantitative activity data, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological properties. Among these, derivatives of this compound and its analogs have emerged as scaffolds of significant interest in medicinal chemistry due to their potent and varied biological activities. These compounds have demonstrated considerable potential as anticancer, antimicrobial, and anti-inflammatory agents, often exerting their effects through the modulation of specific enzymes and signaling pathways. This document serves as a technical guide for researchers engaged in the discovery and development of novel therapeutics based on the benzofuran core.

Biological Activities and Mechanisms of Action

Derivatives of the benzofuran core, including those related to this compound, exhibit a broad spectrum of biological activities. The primary areas of investigation include their anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity: Benzofuran derivatives have shown potent cytotoxic activity against a variety of human cancer cell lines.[1] The mechanisms underlying their anticancer effects are diverse and include:

  • Enzyme Inhibition: A key mechanism is the inhibition of protein kinases involved in cancer progression. For instance, certain benzofuran-based chalcone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis.[2]

  • Inhibition of Transcription Factors: Some benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have demonstrated the ability to inhibit the transcriptional activity of NF-κB, a crucial regulator of inflammatory responses, cell survival, and proliferation.[1]

  • Carbonic Anhydrase Inhibition: Novel benzofuran-based carboxylic acids have been developed as effective inhibitors of cancer-related human carbonic anhydrase (hCA) isoforms, particularly hCA IX and XII.[3][4] These enzymes are involved in pH regulation in the tumor microenvironment, and their inhibition can disrupt tumor growth and survival.[2][5]

Antimicrobial Activity: The benzofuran scaffold is also a promising framework for the development of new antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.[6][7][8] For example, certain 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives have demonstrated good antimicrobial activity.[6] The mechanism of action can vary, but some derivatives are thought to interfere with essential microbial processes.

Enzyme Inhibition: Beyond the cancer-related enzymes mentioned above, benzofuran derivatives have been investigated as inhibitors of other key enzymes. For example, novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis.[9][10]

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives and related analogs.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound/Derivative ClassCancer Cell Line(s)Activity MetricValue (µM)Reference(s)
Benzofuran-based chalcone (4g)HCC1806IC505.93[2]
Benzofuran-based chalcone (4g)HeLaIC505.61[2]
2-Benzoylbenzofuran (11e)Anti-oestrogen receptor-dependent breast cancer cells-Potent with low toxicity[11]
3-Amidobenzofuran (28g)MDA-MB-231IC503.01[11]
3-Amidobenzofuran (28g)HCT-116IC505.20[11]
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m)ACHN (renal)GI502.74[12]
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m)HCT15 (colon)GI502.37[12]
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m)MM231 (breast)GI502.20[12]
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m)NUGC-3 (gastric)GI502.48[12]
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m)PC-3 (prostate)GI502.68[12]
Benzofuran derivative (17i)MCF-7IC502.90[13]
Benzofuran derivative (17i)MGC-803IC505.85[13]
Benzofuran derivative (17i)H460IC502.06[13]
Benzofuran derivative (17i)A549IC505.74[13]

Table 2: Antimicrobial Activity of Benzofuran Derivatives

Compound/Derivative ClassMicrobial Strain(s)Activity MetricValue (µg/mL)Reference(s)
Benzofuran amide (6a)B. subtilis, S. aureus, E. coliMIC6.25[7]
Benzofuran amide (6b)B. subtilis, S. aureus, E. coliMIC6.25[7]
Benzofuran amide (6f)B. subtilis, S. aureus, E. coliMIC6.25[7]
Aza-benzofuran (1)Salmonella typhimuriumMIC12.5[14]
Aza-benzofuran (1)Staphylococcus aureusMIC12.5[14]
Aza-benzofuran (1)Escherichia coliMIC25[14]
Oxa-benzofuran (5)Penicillium italicumMIC12.5[14]
Oxa-benzofuran (6)Penicillium italicumMIC12.5[14]
Oxa-benzofuran (6)Colletotrichum musaeMIC12.5-25[14]

Table 3: Enzyme Inhibition by Benzofuran Derivatives

Compound/Derivative ClassTarget EnzymeActivity MetricValue (µM)Reference(s)
Benzofuran-based carboxylic acid (9b)hCA IXKi0.91[3][4]
Benzofuran-based carboxylic acid (9e)hCA IXKi0.79[3][4]
Benzofuran-based carboxylic acid (9f)hCA IXKi0.56[3][4]
Benzofuran-based carboxylic acid (9b)hCA XIIKi0.88-3.4[4]
Benzofuran-based carboxylic acid (9e)hCA XIIKi0.88-3.4[4]
Benzofuran-based carboxylic acid (9f)hCA XIIKi0.88-3.4[4]
Benzofuran derivative (17i)LSD1IC500.065[13]
Chalcone benzofuran (6d)VEGFR-2IC500.001[15]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of benzofuran derivatives on cancer cell lines.[12]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete culture medium

  • Benzofuran derivative (test compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivative in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[8] Incubate for an additional 1.5-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100-130 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492-570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution) Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of benzofuran derivatives against microbial strains.[11][14]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[11]

  • Benzofuran derivative (test compound) dissolved in a suitable solvent (e.g., DMSO)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth and solvent)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.[11]

  • Inoculation: Add the standardized microbial inoculum to each well.[14]

  • Controls: Include wells with the microbial inoculum and a standard antimicrobial (positive control) and wells with only broth and the solvent used to dissolve the compound (negative control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Protocol 3: VEGFR-2 Kinase Inhibition Assay

This assay measures the direct inhibitory effect of benzofuran derivatives on VEGFR-2 kinase activity.[6]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)[10]

  • ATP

  • Kinase assay buffer

  • Benzofuran derivative (test compound)

  • Detection reagent (e.g., Kinase-Glo™ MAX)[10]

  • 96-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare solutions of the test inhibitor at various concentrations.

  • Assay Setup: To a 96-well plate, add the kinase buffer, ATP, and the kinase substrate.

  • Inhibitor Addition: Add the test inhibitor solution to the designated wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Initiate the reaction by adding the diluted VEGFR-2 kinase to all wells except the blank.

  • Incubation: Incubate the plate at 30°C for 45 minutes.[10]

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo™ MAX reagent. Incubate at room temperature for 15 minutes.[10]

  • Luminescence Reading: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Protocol 4: NF-κB Reporter Gene Assay

This assay is used to quantify the inhibitory effect of benzofuran derivatives on NF-κB transcriptional activity.

Materials:

  • A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., U251-NF-κB-GFP-Luc cells).[16]

  • Benzofuran derivative (test compound)

  • NF-κB activating agent (e.g., lipopolysaccharide - LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative for a predetermined time.

  • NF-κB Activation: Stimulate the cells with an NF-κB activating agent like LPS.

  • Incubation: Incubate for a period sufficient to induce luciferase expression (typically 6-24 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a control and calculate the percentage of inhibition of NF-κB activity for each compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity of this compound derivatives.

VEGFR2_Signaling_Pathway cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 P VEGFR2->P1 P2 P VEGFR2->P2 PLCg PLCγ P1->PLCg PI3K PI3K P2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival, Migration Akt->Proliferation ERK->Proliferation Benzofuran Benzofuran Derivative Benzofuran->VEGFR2 NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P IkB_P P-IκB (Degradation) IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Benzofuran Benzofuran Derivative Benzofuran->IKK Inhibition DNA DNA NFkB_nuc->DNA Gene_Expr Pro-inflammatory Gene Expression DNA->Gene_Expr Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Benzofuran Derivative (Serial Dilutions) incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze Calculate % Viability and IC50 read_plate->analyze end End analyze->end

References

Application of 1-Benzofuran-2,3-dicarboxylic Acid in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzofuran-2,3-dicarboxylic acid (BFDC) is a versatile organic ligand that has garnered significant interest in the field of materials science. Its rigid, planar structure, coupled with the presence of two carboxylic acid groups, makes it an excellent building block for the construction of novel coordination polymers, metal-organic frameworks (MOFs), and co-crystals. These materials exhibit a range of interesting structural motifs and have potential applications in areas such as gas storage, catalysis, and luminescent materials. This document provides an overview of the applications of BFDC in materials science, including detailed experimental protocols for the synthesis of representative materials and a summary of their key properties.

Key Applications in Materials Science

The primary application of this compound in materials science lies in its use as a multidentate organic linker to create a variety of crystalline materials. The coordination of the carboxylate groups to metal ions leads to the formation of robust and well-defined structures.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

BFDC has been successfully employed in the synthesis of one-dimensional (1D) coordination polymers and discrete dinuclear metal-ligand complexes.[1] The specific architecture of the resulting material is influenced by the choice of the metal ion, the reaction conditions, and the use of co-ligands.

Structural Diversity: Reactions of BFDC with d- and f-transition metal ions have yielded a variety of crystalline compounds. These include:

  • Discrete Dinuclear Complexes: Formation of 2:2 (dimeric) and 4:2 (tetrameric) metal-ligand complexes.[1]

  • One-Dimensional Coordination Polymers: BFDC acts as a bridging ligand, connecting adjacent metal ions to form extended 1D chains.[1]

These coordination polymers and discrete complexes are characterized by extensive intermolecular hydrogen bonding.[1]

Co-crystals

BFDC can form co-crystals with other organic molecules, particularly bipyridyl ligands. This is achieved through hydrogen bonding interactions, leading to the formation of supramolecular assemblies. For instance, BFDC has been shown to form trimeric 2:1 hydrogen-bonded structures with bipyridyl moieties, involving the transfer of protons from the dicarboxylic acid to the bipyridyl units.[1]

Potential for Luminescent Materials

While specific quantitative data for BFDC-based materials is limited in the literature, the benzofuran core is a known fluorophore. The incorporation of BFDC into coordination polymers, particularly with lanthanide ions, presents an opportunity for the development of novel luminescent materials. The ligand can act as an "antenna" to absorb light and transfer the energy to the metal center, which then emits light at its characteristic wavelength.

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative data on the material properties of coordination polymers and MOFs synthesized specifically from this compound. The table below summarizes the available structural information for representative compounds. Further research is required to fully characterize the thermal stability, porosity, and photoluminescent properties of these materials.

Compound TypeMetal Ion(s)Structural MotifKey Feature(s)Reference
Discrete Complexd- and f-transition metals2:2 (dimeric) or 4:2 (tetrameric) dinuclearCharacterized by single-crystal X-ray diffraction[1]
Coordination Polymerd- and f-transition metals1-Dimensional ChainBFDC acts as a multidentate bridging ligand[1]
Co-crystalwith bipyridyl ligands2:1 hydrogen-bonded assemblyProton transfer from BFDC to bipyridyl[1]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and a representative coordination polymer.

Protocol 1: Synthesis of this compound

This protocol is a general representation and may require optimization based on laboratory conditions.

Materials:

  • Salicylaldehyde

  • Diethyl acetylenedicarboxylate

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., acetone)

  • Hydrochloric acid (for acidification)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve salicylaldehyde and a stoichiometric amount of base in the chosen solvent.

  • Addition of Reagent: Slowly add diethyl acetylenedicarboxylate to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude product.

  • Purification: Filter the crude product, wash with cold water, and dry. Recrystallize from a suitable solvent such as ethanol to obtain pure this compound.

Protocol 2: Synthesis of a 1D Coordination Polymer with a Divalent Metal Ion (e.g., Cu(II))

This protocol is adapted from general procedures for the synthesis of coordination polymers.[1]

Materials:

  • This compound (BFDC)

  • A divalent metal salt (e.g., Copper(II) acetate monohydrate)

  • Solvent (e.g., deionized water or a mixed solvent system like water/ethanol)

Procedure:

  • Solution Preparation: Prepare a solution of this compound in the chosen solvent. Gentle heating may be required to aid dissolution. Prepare a separate aqueous solution of the metal salt.

  • Reaction: Slowly add the metal salt solution to the BFDC solution with constant stirring at room temperature.

  • Crystallization: The formation of a precipitate or crystals may occur immediately or over a period of several days. Slow evaporation of the solvent at room temperature can promote the growth of single crystals suitable for X-ray diffraction.

  • Isolation and Washing: Isolate the crystalline product by filtration. Wash the crystals with the mother liquor, followed by a small amount of cold deionized water and then a volatile solvent like ethanol or ether.

  • Drying: Dry the product in air or under vacuum at room temperature.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction & Crystallization cluster_product Product Isolation & Characterization BFDC This compound Solution Mixing Mixing and Stirring BFDC->Mixing MetalSalt Metal Salt Solution MetalSalt->Mixing Crystallization Slow Evaporation / Cooling Mixing->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Characterization Characterization (XRD, etc.) Drying->Characterization

Caption: General workflow for the synthesis of a coordination polymer.

Logical Relationship: Ligand Structure to Material Properties

Structure_Property_Relationship cluster_ligand Ligand: this compound cluster_properties Resulting Material Properties RigidCore Rigid Benzofuran Core StructuralDiversity Structural Diversity (1D, Discrete) RigidCore->StructuralDiversity Provides structural rigidity PotentialLuminescence Potential Luminescence RigidCore->PotentialLuminescence Fluorophoric nature Carboxylate Two Carboxylate Groups Carboxylate->StructuralDiversity Coordinates to metal ions Porosity Potential Porosity (MOFs) StructuralDiversity->Porosity Formation of extended frameworks

Caption: Influence of ligand structure on material properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzofuran-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-benzofuran-2,3-dicarboxylic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, based on a two-step synthetic pathway involving the preparation of a 3-methyl-1-benzofuran-2-carboxylic acid intermediate followed by its oxidation.

Step 1: Synthesis of 3-Methyl-1-benzofuran-2-carboxylic Acid

Problem Possible Cause(s) Suggested Solution(s)
Low to no yield of 3-methyl-1-benzofuran-2-carboxylic acid Incomplete hydrolysis of the ester intermediate (ethyl 3-methyl-1-benzofuran-2-carboxylate).- Ensure a sufficient excess of the hydrolyzing agent (e.g., KOH) is used. - Increase the reaction time and/or temperature for the hydrolysis step. - Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.
Poor cyclization of the phenoxy-acetoacetate precursor.- Ensure anhydrous conditions if the cyclization is acid-catalyzed. - Optimize the amount of the cyclizing agent (e.g., sulfuric acid). - Consider alternative cyclization methods if the current one is ineffective.
Presence of significant amounts of starting materials (salicylaldehyde derivative and ethyl acetoacetate) Inefficient initial condensation reaction.- Check the purity and reactivity of the starting materials. - Ensure the base used for the condensation (e.g., piperidine) is of good quality and used in the correct catalytic amount. - Optimize the reaction temperature and time for the condensation step.
Formation of a complex mixture of byproducts Side reactions such as self-condensation of ethyl acetoacetate or salicylaldehyde.- Control the reaction temperature carefully. - Add the reactants in a specific order as per the protocol to minimize side reactions. - Consider using a milder base for the initial condensation.
Difficulty in purifying the product Contamination with unreacted starting materials or byproducts.- Utilize column chromatography with an appropriate solvent system for purification. - Recrystallization from a suitable solvent can help in obtaining a pure product.

Step 2: Oxidation of 3-Methyl-1-benzofuran-2-carboxylic Acid

Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound Incomplete oxidation of the methyl group.- Increase the amount of the oxidizing agent (e.g., KMnO₄). - Extend the reaction time or increase the reaction temperature. - Ensure vigorous stirring to maintain a good mixture of the reactants, especially if the reaction is heterogeneous.[1]
Over-oxidation and cleavage of the benzofuran ring.- Carefully control the reaction temperature; avoid excessive heating. - Add the oxidizing agent portion-wise to manage the reaction exotherm. - Consider using a milder oxidizing agent or a two-phase system to control the reaction rate.[2]
Formation of manganese dioxide (MnO₂) makes work-up difficult Use of potassium permanganate as the oxidant.- After the reaction, add a reducing agent like sodium bisulfite or oxalic acid to quench the excess KMnO₄ and dissolve the MnO₂ precipitate. - Filter the reaction mixture before acidification to remove any remaining solids.
Product decarboxylates upon heating The dicarboxylic acid product may be thermally unstable.- Avoid high temperatures during work-up and purification. - Use gentle heating if recrystallization is necessary.
Difficulty in isolating the pure dicarboxylic acid The product may be highly polar and soluble in water.- After acidification, extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate). - Concentrate the organic extracts under reduced pressure at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible synthetic strategy involves a two-step process. The first step is the synthesis of a suitable precursor, 3-methyl-1-benzofuran-2-carboxylic acid. This can be achieved through the reaction of a salicylaldehyde derivative with ethyl acetoacetate followed by cyclization and hydrolysis. The second step is the oxidation of the methyl group at the 3-position to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).[1][2]

Q2: How can I improve the yield of the initial condensation reaction in the synthesis of the 3-methyl precursor?

To improve the yield of the condensation between salicylaldehyde and ethyl acetoacetate, ensure that the reagents are pure and the reaction is carried out under optimal conditions. The choice of catalyst, typically a weak base like piperidine, and careful control of the reaction temperature are crucial to prevent side reactions.

Q3: What are the critical parameters for the oxidation of the 3-methyl group?

The critical parameters for the oxidation step include the choice and amount of the oxidizing agent, reaction temperature, and reaction time. Potassium permanganate is a powerful oxidizing agent suitable for this transformation.[1] The reaction should be carefully monitored to prevent over-oxidation and degradation of the benzofuran ring. Maintaining a basic pH during the oxidation and carefully controlling the temperature are key to achieving a good yield.

Q4: How can I effectively purify the final this compound?

Purification of the final dicarboxylic acid can be challenging due to its polarity. After the oxidation reaction and work-up to remove the manganese salts, the aqueous solution should be acidified to precipitate the dicarboxylic acid. If the product remains in solution, extraction with a polar organic solvent like ethyl acetate is necessary. The crude product can then be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Q5: Are there any common side reactions to be aware of during the oxidation step?

Yes, the main side reaction of concern is the oxidative cleavage of the furan ring of the benzofuran system, which can lead to lower yields. This is more likely to occur under harsh reaction conditions (e.g., high temperature, large excess of oxidant). Another potential side reaction is decarboxylation of the product, especially at elevated temperatures.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-benzofuran-2-carboxylic Acid

This protocol is based on the Perkin rearrangement, which is a reliable method for this transformation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting 3-bromocoumarin derivative in ethanol.

  • Addition of Base: Add a solution of sodium hydroxide in water to the flask.

  • Reaction: Heat the mixture to reflux for approximately 3 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Acidification: Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of 1.

  • Isolation: The product, 3-methyl-1-benzofuran-2-carboxylic acid, will precipitate as a solid. Collect the solid by vacuum filtration and dry it.

Protocol 2: Synthesis of this compound via Oxidation

This protocol describes the oxidation of 3-methyl-1-benzofuran-2-carboxylic acid.

  • Reaction Setup: In a round-bottom flask, dissolve 3-methyl-1-benzofuran-2-carboxylic acid in a solution of aqueous potassium hydroxide.

  • Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate in water to the reaction mixture. The temperature should be maintained carefully, and the addition should be done portion-wise to control the exothermic reaction.

  • Reaction: After the addition is complete, continue to stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) for several hours until the purple color of the permanganate disappears.

  • Work-up: Cool the reaction mixture and quench any excess permanganate by adding a small amount of sodium bisulfite until the solution becomes colorless and a brown precipitate of manganese dioxide is observed.

  • Filtration: Filter the mixture to remove the manganese dioxide.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a low pH.

  • Isolation: The desired this compound should precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate. The product can be collected by filtration or by evaporation of the organic solvent.

  • Purification: The crude product can be purified by recrystallization.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 3-Methyl-1-benzofuran-2-carboxylic Acid via Perkin Rearrangement

ParameterValueReference
Starting Material3-Bromocoumarin derivative[3]
ReagentsSodium hydroxide, Ethanol, Water[3]
Reaction Time~3 hours[3]
Reaction TemperatureReflux[3]
YieldHigh (often quantitative)[3]

Table 2: Reaction Parameters for the Oxidation to this compound

ParameterSuggested Value
Starting Material3-Methyl-1-benzofuran-2-carboxylic acid
Oxidizing AgentPotassium permanganate (KMnO₄)
SolventAqueous potassium hydroxide
Reaction Temperature50-60 °C
Reaction TimeSeveral hours (monitor by TLC)
Expected YieldModerate (highly dependent on reaction conditions)

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 3-Methyl-1-benzofuran-2-carboxylic Acid cluster_step2 Step 2: Oxidation to this compound start1 3-Bromocoumarin reagents1 NaOH, EtOH/H₂O Reflux start1->reagents1 Perkin Rearrangement product1 3-Methyl-1-benzofuran-2-carboxylic Acid reagents1->product1 start2 3-Methyl-1-benzofuran-2-carboxylic Acid product1->start2 reagents2 1. KMnO₄, aq. KOH 2. H₃O⁺ start2->reagents2 Oxidation product2 This compound reagents2->product2

Caption: Synthetic workflow for this compound.

TroubleshootingLogic cluster_precursor Precursor Synthesis Issues cluster_oxidation Oxidation Step Issues start Low Yield Observed check_hydrolysis Incomplete Hydrolysis? start->check_hydrolysis check_cyclization Poor Cyclization? start->check_cyclization check_condensation Inefficient Condensation? start->check_condensation check_oxidation Incomplete Oxidation? start->check_oxidation check_degradation Ring Degradation? start->check_degradation solve_hydrolysis Increase base/time/temp check_hydrolysis->solve_hydrolysis solve_cyclization Anhydrous conditions/ Optimize catalyst check_cyclization->solve_cyclization solve_condensation Check reagents/ Optimize temp/time check_condensation->solve_condensation solve_oxidation Increase oxidant/time/temp check_oxidation->solve_oxidation solve_degradation Control temp/ Portion-wise addition check_degradation->solve_degradation

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 1-Benzofuran-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-benzofuran-2,3-dicarboxylic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: The impurities in crude this compound are highly dependent on the synthetic route employed. However, based on common organic reactions used for its synthesis, potential impurities may include:

  • Unreacted Starting Materials: Residual precursors from the cyclization and oxidation steps.

  • Incompletely Reacted Intermediates: Such as mono-esters if the synthesis involves a diester hydrolysis step.

  • Side-Products: Isomeric byproducts or products from competing side reactions.

  • Reagents: Leftover catalysts, acids, or bases used in the synthesis.

  • Solvents: Residual solvents from the reaction or initial work-up.

Q2: Which purification techniques are most effective for this compound?

A2: The most commonly employed and effective purification method for solid organic compounds like this compound is recrystallization. Column chromatography can also be used, particularly for removing impurities with significantly different polarities.

Q3: What are suitable recrystallization solvents for this compound?

A3: Based on the purification of similar benzofuran carboxylic acid derivatives, several solvent systems can be effective. The choice of solvent will depend on the specific impurities present. Potential options include:

  • Aqueous Methanol ("wet methanol")[1]

  • Methanol-Acetone mixture[1]

  • Aqueous Ethanol

  • Ethyl Acetate for slow evaporation to grow high-quality crystals.

It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific crude material.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of the final product can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities.

Troubleshooting Guide: Recrystallization

Recrystallization is a primary method for purifying this compound. This guide addresses common issues that may arise during this process.

Issue Possible Cause Troubleshooting Steps
Low Recovery of Purified Product The compound is significantly soluble in the cold recrystallization solvent.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of cold solvent used to wash the crystals.- Concentrate the mother liquor and attempt a second crystallization.
Product "Oils Out" Instead of Forming Crystals The boiling point of the solvent is higher than the melting point of the compound or its impurities.The solution is supersaturated with impurities.- Use a lower-boiling point solvent or a solvent mixture.- Re-heat the solution and add more hot solvent to decrease the saturation level before allowing it to cool slowly.
No Crystal Formation Upon Cooling The solution is not sufficiently saturated (too much solvent was used).- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure this compound.
Colored Impurities Remain in the Final Product The impurity has a similar solubility profile to the product.The impurity is adsorbed onto the crystal surface.- Perform a hot filtration step after dissolving the crude product to remove insoluble impurities.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.- A second recrystallization may be necessary to achieve higher purity.
Product Appears Amorphous or Powdery, Not Crystalline The solution cooled too rapidly.- Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.- Insulate the flask to slow down the cooling rate.

Experimental Protocol: Recrystallization from Aqueous Methanol

This protocol provides a general methodology for the recrystallization of this compound. The exact solvent ratios and volumes may need to be optimized for your specific sample.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Water: Slowly add hot deionized water to the methanol solution until the solution becomes slightly turbid (cloudy).

  • Re-dissolution: Add a few drops of hot methanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold aqueous methanol.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.

G start Start Purification (Crude Product) recrystallization Perform Recrystallization start->recrystallization assess_purity Assess Purity (TLC, MP, HPLC) recrystallization->assess_purity pure_product Pure Product assess_purity->pure_product Purity OK impure_product Product Impure assess_purity->impure_product Purity Not OK troubleshoot_recrystallization Troubleshoot Recrystallization impure_product->troubleshoot_recrystallization oiling_out Oiling Out? troubleshoot_recrystallization->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No change_solvent Change Solvent/ Use Solvent Pair oiling_out->change_solvent Yes colored_product Colored Product? low_recovery->colored_product No concentrate_mother_liquor Concentrate Mother Liquor & Recrystallize Again low_recovery->concentrate_mother_liquor Yes charcoal_treatment Use Activated Charcoal/ Repeat Recrystallization colored_product->charcoal_treatment Yes column_chromatography Consider Column Chromatography colored_product->column_chromatography No/ Still Impure change_solvent->recrystallization concentrate_mother_liquor->recrystallization charcoal_treatment->recrystallization column_chromatography->assess_purity

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 1-Benzofuran-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzofuran-2,3-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method involves a multi-step synthesis starting from coumarin-3-carboxylic acid and diethyl malonate. The key steps are a Michael addition, followed by an intramolecular Dieckmann condensation, and subsequent hydrolysis of the resulting diester.

Q2: What are the potential side reactions during the synthesis?

Several side reactions can occur, leading to the formation of byproducts. These include:

  • Incomplete Michael Addition: Unreacted starting materials may remain if the reaction conditions are not optimal.

  • Dimerization during Dieckmann Condensation: Under certain conditions, intermolecular condensation can compete with the desired intramolecular cyclization, leading to dimeric byproducts.[1]

  • Reverse Dieckmann Condensation: The cyclized product, a β-keto ester, can undergo a ring-opening reaction if it does not possess an enolizable proton, especially under the basic reaction conditions.[2]

  • Incomplete Hydrolysis: During the final step, partial hydrolysis can result in the formation of the mono-ester, 1-benzofuran-2-carboxylic-3-ethyl-ester or 1-benzofuran-3-carboxylic-2-ethyl-ester.

  • Decarboxylation: Harsh acidic or basic conditions during hydrolysis may lead to decarboxylation, yielding benzofuran-2-carboxylic acid or other decarboxylated species.

Q3: How can I purify the final product, this compound?

Purification of the final dicarboxylic acid is typically achieved by recrystallization from a suitable solvent or a mixture of solvents. The choice of solvent will depend on the solubility of the desired product versus the impurities. Column chromatography can also be employed if recrystallization is not effective.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of Diethyl 1-Benzofuran-2,3-dicarboxylate after Dieckmann Condensation
Possible Cause Suggested Solution
Inefficient Michael Addition Ensure the Michael addition of diethyl malonate to coumarin-3-carboxylic acid goes to completion before initiating the Dieckmann condensation. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal Base for Dieckmann Condensation The choice of base is critical. Sodium ethoxide is commonly used. However, for challenging cyclizations, stronger, non-nucleophilic bases like sodium hydride or potassium tert-butoxide in an aprotic solvent might be more effective.[1]
Reverse Dieckmann Condensation The equilibrium of the Dieckmann condensation can be unfavorable. Ensure that the reaction is worked up under acidic conditions to protonate the enolate of the β-keto ester, which drives the equilibrium towards the product.[3]
Dimerization High concentrations can favor intermolecular reactions. Perform the Dieckmann condensation under high-dilution conditions to promote the desired intramolecular cyclization.
Problem 2: Presence of Multiple Spots on TLC after Hydrolysis
Possible Cause Suggested Solution
Incomplete Hydrolysis The presence of mono-ester byproducts is likely due to incomplete hydrolysis. Increase the reaction time or the concentration of the base (e.g., NaOH or KOH) during the saponification step. Ensure the reaction mixture is heated to reflux for a sufficient period.
Decarboxylation Avoid excessively harsh hydrolysis conditions (very high temperatures or prolonged reaction times with strong acid/base) that can lead to the loss of one or both carboxylic acid groups.
Formation of Other Byproducts If unidentified byproducts are present, consider purification by column chromatography before or after the final hydrolysis step. Characterization of the major byproduct by techniques like NMR or Mass Spectrometry can help in identifying its structure and optimizing the reaction to minimize its formation.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is outlined below.

Step 1: Synthesis of Diethyl 2-(2-oxo-2H-chromene-3-carbonyl)malonate (Michael Adduct)
  • To a solution of coumarin-3-carboxylic acid in a suitable solvent like ethanol, add diethyl malonate.

  • A catalytic amount of a base, such as piperidine, is added to facilitate the Michael addition.

  • The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete, as monitored by TLC.

  • The solvent is removed under reduced pressure, and the crude product is used in the next step without further purification.

Step 2: Synthesis of Diethyl 1-Benzofuran-2,3-dicarboxylate (Dieckmann Condensation)
  • The crude Michael adduct is dissolved in an anhydrous solvent like toluene or tetrahydrofuran.

  • A strong base, such as sodium ethoxide or sodium hydride, is added portion-wise at a controlled temperature (e.g., 0 °C or room temperature).

  • The reaction mixture is then heated to reflux to promote the intramolecular cyclization.

  • After completion, the reaction is quenched by carefully adding a dilute acid (e.g., HCl or H₂SO₄) to neutralize the base and protonate the product.

  • The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude diethyl 1-benzofuran-2,3-dicarboxylate.

Step 3: Synthesis of this compound (Hydrolysis)
  • The crude diethyl 1-benzofuran-2,3-dicarboxylate is dissolved in an alcoholic solvent (e.g., ethanol).

  • An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added.

  • The mixture is heated to reflux for several hours to ensure complete saponification of both ester groups.

  • After cooling, the reaction mixture is acidified with a concentrated acid (e.g., HCl) to precipitate the dicarboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization.

Visualizations

Reaction Pathway for the Synthesis of this compound

Synthesis_Pathway Coumarin Coumarin-3-carboxylic Acid Michael_Adduct Michael Adduct (Diethyl 2-(2-oxo-2H-chromene-3-carbonyl)malonate) Coumarin->Michael_Adduct Michael Addition (Base catalyst) Malonate Diethyl Malonate Malonate->Michael_Adduct Diester Diethyl 1-Benzofuran-2,3-dicarboxylate Michael_Adduct->Diester Dieckmann Condensation (Strong Base) Dicarboxylic_Acid This compound Diester->Dicarboxylic_Acid Hydrolysis (Base, then Acid)

Caption: Synthetic route to this compound.

Troubleshooting Logic for Low Yield in Dieckmann Condensation

Troubleshooting_Dieckmann Start Low Yield of Diester Check_Michael Verify Michael Addition Completion (TLC) Start->Check_Michael Optimize_Base Optimize Base and Solvent System Check_Michael->Optimize_Base If incomplete, optimize Check_Michael->Optimize_Base If complete Check_Workup Ensure Acidic Workup Optimize_Base->Check_Workup High_Dilution Use High-Dilution Conditions Check_Workup->High_Dilution Improved Yield Improved High_Dilution->Improved

Caption: Troubleshooting workflow for the Dieckmann condensation step.

Potential Byproducts in the Final Hydrolysis Step

Hydrolysis_Byproducts Diester Diethyl 1-Benzofuran-2,3-dicarboxylate Target This compound Diester->Target Complete Hydrolysis Monoester1 Mono-ester Byproduct 1 Diester->Monoester1 Incomplete Hydrolysis Monoester2 Mono-ester Byproduct 2 Diester->Monoester2 Incomplete Hydrolysis Decarboxylated Decarboxylated Byproduct Target->Decarboxylated Harsh Conditions

Caption: Common byproducts formed during the hydrolysis step.

References

Technical Support Center: Optimizing akeygafu_synthetic_method_0 Reactions for Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing the synthesis of benzofuran derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing benzofuran derivatives?

A1: The synthesis of benzofuran derivatives is primarily achieved through intramolecular or intermolecular cyclization reactions.[1] Key strategies include:

  • Palladium-catalyzed synthesis: This versatile method often involves Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization.[1] Another approach is the Heck-type reaction.[1]

  • Copper-catalyzed synthesis: A cost-effective alternative, these reactions can involve the coupling of o-halophenols with various partners or the intramolecular cyclization of suitably substituted phenols.[1][2]

  • Acid-catalyzed synthesis: Methods like the cyclodehydration of α-phenoxy ketones promoted by reagents such as Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) can provide good to excellent yields under mild conditions.[3]

  • Base-promoted intramolecular cyclization: This approach offers a pathway for the synthesis of benzofurans, benzothiophenes, and indoles.[4]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields can arise from several factors. A systematic evaluation of reaction parameters is crucial.[5] Potential causes include:

  • Catalyst Inactivity: The catalyst may be unsuitable for the substrates or may have degraded. For palladium-catalyzed reactions, ensure the quality of the palladium source (e.g., Pd(OAc)₂) and ligands. A co-catalyst like copper iodide (CuI) can be essential for Sonogashira coupling.[5]

  • Sub-optimal Reaction Conditions: Temperature, reaction time, solvent, and the choice of base are critical. Consult the literature for the optimal temperature range for your specific system.[5] Prolonged reaction times can sometimes lead to the formation of undesired byproducts.[5]

  • Poor Quality of Reagents: Impurities in starting materials or the presence of oxygen (which can poison palladium catalysts) can inhibit the reaction.[6] Ensure all reagents are pure and solvents are appropriately degassed.[6]

Q3: I am observing significant side product formation. How can I enhance the selectivity towards my desired benzofuran derivative?

A3: The formation of side products is a common issue. To improve selectivity:

  • Optimize Reaction Time and Temperature: Fine-tuning these parameters can favor the desired reaction pathway over side reactions.[5]

  • Ligand Selection (for metal-catalyzed reactions): The choice of ligand in palladium-catalyzed reactions is crucial for controlling selectivity.[5]

  • Control Reagent Stoichiometry: In reactions like the Sonogashira coupling, homocoupling of the terminal alkyne (Glaser coupling) is a frequent side reaction, especially with copper co-catalysts.[6] Minimizing the copper catalyst concentration or using a copper-free protocol can help.[6] Slow addition of the alkyne to the reaction mixture can also reduce homocoupling.[6]

Q4: How do I choose the right solvent and base for my reaction?

A4: The polarity of the solvent and the strength of the base are critical for success.

  • Solvent: The choice of solvent can significantly impact the reaction outcome. While DMF and toluene are commonly used, a solvent screen might be necessary. For some intramolecular cyclizations, DMF and acetonitrile have been shown to be more effective than toluene, dichloromethane, or THF.[6]

  • Base: Common bases include organic amines (e.g., triethylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[6] The strength and solubility of the base can affect the reaction rate and yield. For instance, Cs₂CO₃ has proven effective in the transition-metal-free intramolecular cyclization of 2-ynylphenols.[6]

Troubleshooting Guides

Low to No Conversion
Probable Cause(s)Suggested Solution(s)Expected Outcome
Insufficiently activated acylating agent (in Friedel-Crafts acylation) Use a more reactive acylating agent (e.g., acyl chloride or anhydride).[7]Increased conversion to the acylated product.
Deactivation of Lewis acid catalyst by moisture Ensure anhydrous reaction conditions and use freshly distilled solvents.[7]Enhanced catalyst activity and product formation.
Low reactivity of the benzofuran substrate Increase the stoichiometry of the Lewis acid or use a stronger one (e.g., AlCl₃).[7]Improved reaction rate and yield.
Inactive palladium catalyst Use a freshly opened or recently purchased catalyst and store it under an inert atmosphere.[6]Restoration of catalytic activity.
Poor Regioselectivity
Probable Cause(s)Suggested Solution(s)Expected Outcome
Inherent electronic properties of the benzofuran ring leading to a mixture of isomers (e.g., in Friedel-Crafts acylation) Modify reaction conditions (e.g., solvent, temperature) to favor one isomer.[7]Improved regioselectivity.
Steric and electronic effects in reactions of substituted phenols with unsymmetrical alkynes The choice of catalyst and ligands can influence which regioisomer is favored. Steric hindrance on the phenol or alkyne can direct the cyclization.Enhanced formation of the desired regioisomer.

Data Presentation: Optimization of Reaction Conditions

Table 1: Palladium-Catalyzed Synthesis of Benzofuran Derivatives[1]
EntryCatalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ / bpy-Toluene90-High Yields
2(PPh₃)PdCl₂ / CuITriethylamineTriethylamineReflux-Good to Excellent
3PdCl₂(PPh₃)₂ / PCy₃Cs₂CO₃Toluene--70-91
Table 2: Copper-Catalyzed Synthesis of Benzofuran Derivatives[4]
EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1CuI-Choline chloride-ethylene glycol (DES)80-100-High Yields
2CuClDBUDimethylformamide--45-93

Experimental Protocols

Protocol 1: Sonogashira Coupling and Cyclization for 2-Substituted Benzofurans[1]
  • To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired benzofuran derivative.

Protocol 2: Copper-Catalyzed One-Pot Synthesis in Deep Eutectic Solvent (DES)[1]
  • Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol in a 1:2 molar ratio and heating until a clear, homogeneous liquid is formed.

  • To the DES, add the o-hydroxy aldehyde (1.0 mmol), amine (1.1 mmol), alkyne (1.2 mmol), and CuI (5 mol%).

  • Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C) for the required time, monitoring by TLC.

  • After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure benzofuran derivative.

Mandatory Visualizations

experimental_workflow start Start: Select Starting Materials (e.g., o-halophenol, alkyne) reaction_setup Reaction Setup: - Add reagents, solvent, catalyst, base - Establish inert atmosphere start->reaction_setup reaction_conditions Reaction Conditions: - Stirring at optimal temperature - Monitor by TLC/LC-MS reaction_setup->reaction_conditions workup Aqueous Work-up: - Quench reaction - Extract with organic solvent reaction_conditions->workup purification Purification: - Dry organic layer - Concentrate solvent - Column chromatography workup->purification product Final Product: Pure Benzofuran Derivative purification->product

Caption: General experimental workflow for benzofuran synthesis.

troubleshooting_guide start Problem Encountered low_yield Low Yield / No Reaction start->low_yield side_products Side Product Formation start->side_products poor_regioselectivity Poor Regioselectivity start->poor_regioselectivity check_catalyst check_catalyst low_yield->check_catalyst Check Catalyst Activity optimize_time_temp optimize_time_temp side_products->optimize_time_temp Optimize Reaction Time & Temperature modify_conditions modify_conditions poor_regioselectivity->modify_conditions Modify Reaction Conditions (Solvent, Temperature) inactive_catalyst Replace catalyst, ensure inert conditions check_catalyst->inactive_catalyst Inactive optimize_conditions Optimize Temperature, Solvent, and Base check_catalyst->optimize_conditions Active solution solution inactive_catalyst->solution Improved Yield optimize_conditions->solution check_stoichiometry Adjust Reagent Stoichiometry optimize_time_temp->check_stoichiometry If issue persists solution2 solution2 check_stoichiometry->solution2 Improved Selectivity change_catalyst_ligand Screen Different Catalysts and Ligands modify_conditions->change_catalyst_ligand If issue persists change_catalyst_ligand->solution2

Caption: Troubleshooting logic for common issues in benzofuran synthesis.

References

Technical Support Center: Troubleshooting Guide for the Synthesis of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted benzofurans. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common experimental challenges. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in benzofuran synthesis?

Low yields in benzofuran synthesis can be attributed to several factors, including catalyst inefficiency, suboptimal reaction temperatures, improper solvent or base selection, and the electronic properties of the starting materials.[1] For instance, in palladium-catalyzed reactions, electron-withdrawing groups on the phenyl ring can decrease the yield, while electron-donating groups may improve it.[1]

Q2: How can I minimize side reactions during my benzofuran synthesis?

Minimizing side reactions often involves careful control over reaction conditions. Key strategies include:

  • Ligand Modification: In palladium-catalyzed reactions, employing bulky, electron-rich ligands can help suppress unwanted side reactions like homocoupling.[1]

  • Stoichiometry Control: Precise control of reactant stoichiometry is critical, as an excess of one reagent can promote undesired pathways.[1]

  • Slow Addition: The gradual addition of a reactive intermediate or catalyst can maintain its low concentration in the reaction mixture, thus disfavoring bimolecular side reactions.[1]

Q3: What are some effective purification strategies for challenging substituted benzofurans?

Purification of benzofuran derivatives can be challenging. If standard silica gel chromatography is unsuccessful, consider the following:[1]

  • Alternative Stationary Phases: Alumina (basic or neutral) or triethylamine-treated silica gel can be effective alternatives.[1]

  • Solvent Gradient Optimization: Employing a shallow solvent gradient during column chromatography can enhance separation.[1]

  • Preparative HPLC: For particularly difficult separations, both reverse-phase and normal-phase preparative High-Performance Liquid Chromatography (HPLC) can yield high-purity products.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis can arise from issues with the catalyst, reagents, or reaction conditions.[2] Here is a systematic approach to troubleshooting:

  • Catalyst Activity: The palladium catalyst may be inactive due to age, improper storage, or using an unsuitable palladium source. Solution: Use a fresh palladium catalyst and ensure it is stored under an inert atmosphere.[2]

  • Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can significantly hinder the reaction. Solution: Systematically screen different temperatures (e.g., from room temperature up to 60-100 °C), solvents, and bases to find the optimal conditions for your specific substrate.[1][2]

  • Reagent Quality and Stoichiometry: Impure starting materials or the presence of oxygen can inhibit the catalyst. Solution: Ensure all reagents are pure and dry. Solvents should be properly degassed to remove oxygen. Verify the stoichiometry of your reactants; an excess of the alkyne is often beneficial.[2]

  • Side Reactions: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), especially when using copper co-catalysts. Solution: Slow addition of the alkyne to the reaction mixture can help minimize this side reaction.[2]

Below is a troubleshooting workflow for low yield in a palladium-catalyzed synthesis:

start Low Yield in Pd-Catalyzed Benzofuran Synthesis catalyst Check Catalyst Activity - Fresh Catalyst? - Stored Properly? start->catalyst conditions Optimize Reaction Conditions - Temperature Screen - Solvent/Base Screen catalyst->conditions If catalyst is active reagents Verify Reagent Quality - Purity of Starting Materials - Degassed Solvents? conditions->reagents If conditions optimized side_reactions Investigate Side Reactions - Alkyne Homocoupling? reagents->side_reactions If reagents are pure solution Improved Yield side_reactions->solution If side reactions are minimized reagents Combine o-Iodophenol, Pd Catalyst, Cu Catalyst in a Dried Flask solvent_base Add Anhydrous Solvent and Base reagents->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne reaction Stir at Desired Temperature (Monitor by TLC/GC-MS) alkyne->reaction workup Aqueous Workup (Solvent, Water, Brine) reaction->workup purification Dry, Concentrate, and Purify (Column Chromatography) workup->purification product 2-Substituted Benzofuran purification->product

References

Technical Support Center: Functionalization of 1-Benzofuran-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 1-benzofuran-2,3-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the functionalization of this compound.

Issue 1: Low Yield of Monofunctionalized Product (Monoamide or Monoester)

  • Symptom: The reaction produces a mixture of starting material, the desired mono-substituted product, and the di-substituted product, with the desired mono-substituted product being in a low yield.

  • Potential Causes:

    • The reactivity of the two carboxylic acid groups at the C2 and C3 positions is similar under the reaction conditions, leading to a lack of selectivity.

    • The activating agent (e.g., carbodiimide, SOCl₂) is used in excess, promoting di-substitution.

    • The reaction time is too long, allowing for the slower second functionalization to occur to a significant extent.

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the stoichiometry of the coupling partner (amine or alcohol) and the activating agent. Use of 1.0 to 1.2 equivalents of the nucleophile is recommended for mono-substitution.

    • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to potentially exploit subtle differences in the activation energies for the two carboxylic acid groups.

    • Choice of Activating Agent: Consider using a bulkier activating agent which might favor reaction at the less sterically hindered carboxylic group.

    • Slow Addition: Add the activating agent or the nucleophile slowly to the reaction mixture to maintain a low concentration and favor the initial, faster reaction.

    • Alternative Strategy: Consider converting the dicarboxylic acid to the cyclic anhydride first, followed by a ring-opening reaction with the desired amine or alcohol. This often provides better control for mono-functionalization.

Issue 2: Unexpected Decarboxylation

  • Symptom: The product mixture contains benzofuran-2-carboxylic acid, benzofuran-3-carboxylic acid, or even benzofuran itself, indicating the loss of one or both carboxyl groups.

  • Potential Causes:

    • High reaction temperatures can promote decarboxylation, especially if the reaction is prolonged. Benzofuran carboxylic acids can be susceptible to decarboxylation under harsh conditions.

    • Strongly acidic or basic conditions can facilitate decarboxylation. The stability of the resulting carbanion or carbocation intermediate on the benzofuran ring plays a role.

    • The presence of certain metal catalysts might lower the activation energy for decarboxylation.

  • Troubleshooting Steps:

    • Temperature Control: Maintain the reaction temperature as low as possible while still allowing the desired reaction to proceed at a reasonable rate.

    • pH Control: Avoid strongly acidic or basic conditions if possible. Use milder coupling reagents that operate under neutral or near-neutral pH.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that might be coupled with decarboxylation.

    • Reaction Time: Minimize the reaction time to reduce the exposure of the starting material and product to potentially decarboxylating conditions.

Issue 3: Formation of 1-Benzofuran-2,3-dicarboxylic Anhydride as a Side Product

  • Symptom: A significant amount of a less soluble, higher melting point solid is observed in the product mixture, which is identified as 1-benzofuran-2,3-dicarboxylic anhydride.

  • Potential Causes:

    • Use of dehydrating coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the absence of a nucleophile or with a weak nucleophile can lead to intramolecular condensation.

    • Heating the dicarboxylic acid, especially in the presence of acetic anhydride or other dehydrating agents, will favor anhydride formation.

  • Troubleshooting Steps:

    • Order of Addition: When using coupling agents like DCC or EDC for amide or ester formation, ensure that the amine or alcohol is present in the reaction mixture before or during the addition of the coupling agent.

    • Avoid Dehydrating Conditions: If anhydride formation is not desired, avoid using reagents and conditions that are known to promote dehydration of dicarboxylic acids.

    • Purification: The anhydride can often be separated from the desired product by differences in solubility or by chromatography.

Issue 4: Difficulty in Amide or Ester Formation

  • Symptom: The reaction shows low conversion to the desired amide or ester, with the starting dicarboxylic acid being recovered.

  • Potential Causes:

    • Steric hindrance from the benzofuran ring system can slow down the reaction, especially with bulky amines or alcohols.

    • The chosen coupling reagent may not be sufficiently reactive to activate the carboxylic acid groups effectively.

    • The nucleophilicity of the amine or alcohol is low.

  • Troubleshooting Steps:

    • Choice of Coupling Reagent: For hindered systems, consider using more powerful coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide.

    • Activate the Carboxylic Acid First: Convert the dicarboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with the amine or alcohol.[1]

    • Increase Reaction Temperature: If decarboxylation is not a major concern, increasing the reaction temperature may improve the reaction rate.

    • Use of a Catalyst: For esterifications, acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used (Fischer esterification). For amide formation, a base catalyst can sometimes be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the relative reactivity of the carboxylic acid groups at the C2 and C3 positions of this compound?

The relative reactivity of the two carboxylic acid groups can be influenced by both electronic and steric factors. The C2 position is adjacent to the oxygen atom of the furan ring, which can influence its electronic properties. Steric hindrance around each carboxylic group will also play a role in directing the approach of reagents. In many cases, the difference in reactivity is not large enough to achieve high selectivity for monofunctionalization under standard conditions, often leading to a mixture of products.

Q2: Under what conditions can 1-benzofuran-2,3-dicarboxylic anhydride be synthesized intentionally?

1-Benzofuran-2,3-dicarboxylic anhydride can be prepared by heating the dicarboxylic acid in the presence of a dehydrating agent such as acetic anhydride or by using a coupling reagent like DCC without a nucleophile. This cyclic anhydride can be a useful intermediate for the synthesis of mono-functionalized derivatives.

Q3: Are there any known incompatibilities of the benzofuran ring system with common functionalization reagents?

The benzofuran ring is an electron-rich aromatic system and can be susceptible to electrophilic attack under strongly acidic conditions. Some strong oxidizing agents may also react with the furan moiety. It is advisable to use mild reaction conditions whenever possible to preserve the integrity of the benzofuran core.

Q4: What are the recommended purification methods for the derivatives of this compound?

Purification strategies will depend on the specific properties of the synthesized derivative. Common techniques include:

  • Recrystallization: Effective for crystalline solids with different solubilities from impurities.

  • Column Chromatography: A versatile method for separating mixtures of products based on polarity. Silica gel is a common stationary phase.

  • Acid-Base Extraction: For products with acidic or basic functionalities, extraction can be a powerful purification tool to separate from neutral byproducts.

Data Presentation

Table 1: Troubleshooting Summary for Functionalization Reactions

IssueSymptomPotential Cause(s)Recommended Solution(s)
Low Monofunctionalization Yield Mixture of starting material, mono-, and di-substituted products.Similar reactivity of COOH groups, excess activating agent, long reaction time.Control stoichiometry, lower reaction temperature, use bulky reagents, slow addition, or use the anhydride route.
Decarboxylation Presence of benzofuran or mono-carboxylic acids.High temperature, strong acid/base, certain metal catalysts.Lower reaction temperature, use mild pH conditions, inert atmosphere, minimize reaction time.
Anhydride Formation Formation of an insoluble, high-melting byproduct.Use of dehydrating coupling agents without a nucleophile, heating.Ensure nucleophile is present before adding coupling agent, avoid dehydrating conditions.
Low Amide/Ester Conversion Recovery of starting dicarboxylic acid.Steric hindrance, insufficiently reactive coupling agent, low nucleophilicity.Use more powerful coupling reagents (HATU, HOBt), convert to acid chloride, increase temperature cautiously.

Experimental Protocols

Protocol 1: General Procedure for Mono-amidation via Acid Chloride

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dry DCM or toluene), add oxalyl chloride (1.1 eq) or thionyl chloride (1.1 eq) dropwise at 0 °C.[1] A catalytic amount of DMF can be added when using oxalyl chloride.

  • Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude mono-acid chloride (this is often used without further purification).

  • Amidation: Dissolve the crude mono-acid chloride in a dry aprotic solvent (e.g., DCM, THF).

  • To this solution, add the desired amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Diesterification (Fischer Esterification)

  • Suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also acts as the solvent.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diester by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow Start Start Functionalization Reaction Check_Products Analyze Product Mixture (TLC, LC-MS, NMR) Start->Check_Products Desired_Product Desired Product Obtained Check_Products->Desired_Product Success Side_Reaction Side Reaction Observed Check_Products->Side_Reaction Problem Low_Yield Low Yield of Mono-product Side_Reaction->Low_Yield Decarboxylation Decarboxylation Occurred Side_Reaction->Decarboxylation Anhydride Anhydride Formed Side_Reaction->Anhydride Low_Conversion Low Conversion Side_Reaction->Low_Conversion Optimize_Stoichiometry Adjust Stoichiometry & Lower Temperature Low_Yield->Optimize_Stoichiometry Optimize_Temp_pH Lower Temperature & Use Milder pH Decarboxylation->Optimize_Temp_pH Optimize_Reagents Change Order of Addition or Reagent Anhydride->Optimize_Reagents Optimize_Coupling Use Stronger Coupling Agent or Convert to Acid Chloride Low_Conversion->Optimize_Coupling Anhydride_Formation_Pathway Dicarboxylic_Acid This compound Anhydride 1-Benzofuran-2,3-dicarboxylic Anhydride Dicarboxylic_Acid->Anhydride Intramolecular Condensation Dehydrating_Agent Dehydrating Agent (e.g., DCC, Ac₂O) Dehydrating_Agent->Anhydride Heating Heating Heating->Anhydride Desired_Product Desired Amide/Ester Anhydride->Desired_Product Nucleophilic Attack Nucleophile Nucleophile (Amine/Alcohol) Nucleophile->Desired_Product

References

Technical Support Center: Regioselective Synthesis of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective synthesis of benzofuran derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to assist in optimizing your synthetic strategies.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of benzofuran derivatives, offering potential causes and solutions in a question-and-answer format.

Palladium-Catalyzed Synthesis (e.g., Sonogashira Coupling/Cyclization)

Question 1: My palladium-catalyzed reaction is resulting in a low yield or failing to produce the desired benzofuran product. What are the common causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis are a frequent issue and can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.[1]

Possible Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst may be old, improperly stored, or an inappropriate type for the specific transformation.[1]

    • Solution: Use a fresh batch of the palladium catalyst and ensure it is stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands.[1]

  • Suboptimal Reaction Conditions: The temperature, reaction time, solvent, or base may not be ideal for your substrate.

    • Solution: Perform a systematic optimization of reaction parameters. Test a range of temperatures, as some reactions require heating while excessive heat can cause decomposition.[1] Screen different solvents (e.g., DMF, DMSO, toluene) and bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N).[1]

  • Poor Reagent Quality or Stoichiometry: Impurities in the starting materials, particularly the o-halophenol and alkyne, or the presence of oxygen can inhibit the reaction.

    • Solution: Ensure all reagents are pure and thoroughly dried. Solvents should be degassed to remove oxygen, which can deactivate the catalyst.[2] Verify the stoichiometry of all reactants.

  • Side Reactions: The formation of byproducts, such as alkyne homocoupling (Glaser coupling), can consume starting materials and reduce the yield of the desired benzofuran.[2]

    • Solution: To minimize Glaser coupling, consider using copper-free Sonogashira conditions.[2] Slow addition of the alkyne to the reaction mixture can also disfavor this side reaction.[2]

Question 2: I am observing the formation of a mixture of regioisomers in my reaction. How can I improve the regioselectivity?

Answer: Poor regioselectivity is a common challenge, especially when using substituted phenols or unsymmetrical alkynes.[1] The regiochemical outcome is primarily governed by steric and electronic factors.

Strategies to Improve Regioselectivity:

  • Steric Hindrance: The steric bulk of substituents on both the phenol and the alkyne can direct the cyclization to the less hindered position.

    • Solution: Choose starting materials with appropriate steric bulk to favor the formation of the desired regioisomer. For example, in the cyclization of α-phenoxy ketones, bulky substituents on the phenol can favor cyclization at the less hindered ortho position.[3]

  • Electronic Effects: The electronic properties of substituents on the aromatic ring influence the nucleophilicity of the ortho positions.

    • Solution: Electron-donating groups on the phenol can direct electrophilic attack in Friedel-Crafts type syntheses, influencing the site of cyclization.[1]

  • Choice of Catalyst and Ligand: In metal-catalyzed reactions, the ligand can have a significant impact on regioselectivity.

    • Solution: Experiment with different ligands. Bulky or electron-rich ligands can influence the coordination of the substrate to the metal center, thereby controlling the regioselectivity of the cyclization.

Acid-Catalyzed Intramolecular Cyclization

Question 3: My acid-catalyzed cyclization of an α-phenoxyketone is giving a low yield and forming multiple byproducts. What are the likely causes and solutions?

Answer: Acid-catalyzed cyclizations can be sensitive to the reaction conditions, and low yields are often due to incomplete reaction, substrate decomposition, or the formation of undesired isomers.

Troubleshooting Steps:

  • Inadequate Acid Strength or Concentration: The acid catalyst may not be strong enough to promote efficient cyclization, or the concentration may be too low.

    • Solution: Screen different acid catalysts, such as polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MeSO₃H), or Lewis acids like trifluoroacetic acid (TFA).[3][4] Optimize the concentration of the acid.

  • High Reaction Temperature: While heat is often required, excessive temperatures can lead to charring and decomposition of the starting material or product.

    • Solution: Carefully control the reaction temperature. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by TLC.

  • Formation of Isomeric Products: In some cases, the initially formed benzofuran can isomerize under the acidic conditions. For example, a 3-substituted benzofuran might rearrange to a more stable 2-substituted isomer.[4]

    • Solution: Monitor the reaction over time to determine if the desired product is an intermediate that is subsequently converting to a byproduct. Adjusting the reaction time and temperature may allow for the isolation of the desired product before significant isomerization occurs.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the regioselective synthesis of 2-substituted vs. 3-substituted benzofurans?

A1: The choice of synthetic method is crucial for controlling the regioselectivity.

  • For 2-substituted benzofurans: Palladium-catalyzed Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization, is a very common and effective method.[5][6]

  • For 3-substituted benzofurans: The acid-catalyzed cyclization of α-phenoxy ketones is a classical and reliable method.[4]

Q2: How can I effectively monitor the progress of my benzofuran synthesis?

A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product.[2] For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be employed.[2]

Q3: What are some "greener" alternatives to traditional metal-catalyzed methods?

A3: While metal-catalyzed reactions are powerful, catalyst-free methods are gaining traction due to their cost-effectiveness and reduced environmental impact.[7] These methods often rely on thermal or microwave conditions, or the use of hypervalent iodine reagents.[7]

Quantitative Data Summary

The following tables provide a summary of quantitative data for different methods of regioselective benzofuran synthesis to facilitate comparison.

Table 1: Comparison of Palladium-Catalyzed Methods for 2-Substituted Benzofuran Synthesis

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIK₃PO₄DMSO901081[8]
Pd(OAc)₂K₂CO₃DMF1001275-90[6]
PEPPSI-Pd-NHCK₂CO₃DMSO1101281[8]

Table 2: Optimization of Acid-Catalyzed Cyclization of α-Phenoxy Ketones

Acid CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PPA-11021:5 (2a:2b)[9]
Eaton's Reagent-25-501-470-95[4]
TFA (20 mol%)1,2-DCB1201270[3]
AlCl₃ / TFA1,2-DCB1001265[3]

Experimental Protocols

Detailed Methodology 1: One-Pot Sonogashira Coupling/Cyclization for 2-Substituted Benzofurans

This protocol describes the synthesis of 2-substituted benzofurans from 2-iodophenols and terminal alkynes.[8]

Materials:

  • 2-Iodophenol (0.50 mmol)

  • Terminal alkyne (0.60 mmol)

  • PdCl₂(PPh₃)₂ (2.0 mol%)

  • CuI (2.0 mol%)

  • K₃PO₄ (1.00 mmol)

  • DMSO (2 mL)

Procedure:

  • To a Schlenk tube, add the 2-iodophenol, K₃PO₄, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add DMSO and the terminal alkyne via syringe.

  • Heat the reaction mixture at 90 °C for 10 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Detailed Methodology 2: Acid-Catalyzed Cyclization of an α-Phenoxy Ketone with Eaton's Reagent

This protocol outlines the synthesis of a 3-substituted benzofuran from an α-phenoxy ketone.[4]

Materials:

  • α-Phenoxy ketone (1.0 mmol)

  • Eaton's Reagent (P₂O₅ in MeSO₃H, 1:10 w/w)

Procedure:

  • Prepare Eaton's reagent by carefully adding phosphorus pentoxide to methanesulfonic acid (1:10 w/w) with stirring.

  • To the α-phenoxy ketone, add a sufficient amount of Eaton's reagent to ensure complete dissolution and reaction.

  • Stir the mixture at room temperature or gently heat to 50 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Carefully pour the reaction mixture into ice water to quench the reaction.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow_sonogashira cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 2-Iodophenol, K3PO4, PdCl2(PPh3)2, CuI in Schlenk tube inert Evacuate and backfill with Argon (3x) start->inert reagents Add DMSO and Terminal Alkyne inert->reagents heat Heat at 90°C for 10 hours reagents->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Extract with Organic Solvent cool->extract wash Wash, Dry, and Concentrate extract->wash purify Column Chromatography wash->purify end end purify->end Isolated 2-Substituted Benzofuran

Caption: Workflow for Sonogashira Coupling/Cyclization.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield of Benzofuran catalyst Catalyst Inactivity start->catalyst conditions Suboptimal Conditions start->conditions reagents Poor Reagent Quality start->reagents side_reactions Side Reactions start->side_reactions sol_catalyst Use Fresh Catalyst Screen Ligands catalyst->sol_catalyst sol_conditions Optimize Temperature, Solvent, and Base conditions->sol_conditions sol_reagents Purify/Dry Reagents Degas Solvents reagents->sol_reagents sol_side_reactions Copper-Free Conditions Slow Addition of Alkyne side_reactions->sol_side_reactions

Caption: Troubleshooting Low Yields in Benzofuran Synthesis.

regioselectivity_logic start Poor Regioselectivity factors Governing Factors start->factors steric Steric Hindrance factors->steric electronic Electronic Effects factors->electronic catalyst_ligand Catalyst/Ligand Choice factors->catalyst_ligand solutions Potential Solutions steric->solutions electronic->solutions catalyst_ligand->solutions sol_steric Modify Substituent Bulk solutions->sol_steric sol_electronic Utilize Directing Groups solutions->sol_electronic sol_catalyst_ligand Screen Ligands solutions->sol_catalyst_ligand end end sol_steric->end Improved Regioselectivity sol_electronic->end sol_catalyst_ligand->end

Caption: Logic for Improving Regioselectivity.

References

overcoming solubility issues of 1-benzofuran-2,3-dicarboxylic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1-benzofuran-2,3-dicarboxylic acid in various chemical reactions.

Troubleshooting Guide: Overcoming Solubility Issues

Low solubility of this compound is a common hurdle in its synthetic applications. This guide provides a systematic approach to troubleshoot and overcome these issues.

Problem: this compound does not dissolve sufficiently in the reaction solvent, leading to poor reaction kinetics, low yields, or incomplete reactions.

Underlying Cause: The planar, aromatic structure of the benzofuran ring system, coupled with two carboxylic acid groups capable of forming strong intermolecular and a significant intramolecular hydrogen bond, contributes to its high lattice energy and consequently low solubility in many common organic solvents.[1][2]

Solutions:

  • Solvent Selection & Co-solvents:

    • Initial Screening: Begin by testing solubility in a range of polar aprotic solvents.

    • Co-solvent Strategy: If solubility remains low, the use of a co-solvent system is recommended. Polar aprotic solvents are often effective.

  • pH Adjustment (Formation of Salts):

    • Base-Mediated Dissolution: Carboxylic acids can be deprotonated with a base to form carboxylate salts, which are generally more soluble in polar solvents.[3][4]

    • Procedure: Add a stoichiometric amount of a suitable base to the reaction mixture to form the soluble salt of the dicarboxylic acid in situ.

  • Derivatization:

    • Esterification: Converting the carboxylic acid groups to esters can significantly improve solubility in organic solvents.

    • Amide Formation: Similar to esterification, forming amides can enhance solubility profiles.

  • Advanced Reaction Conditions:

    • Microwave Irradiation: Microwave-assisted synthesis can accelerate reaction rates, often even with partially dissolved solids, by efficiently heating the reaction mixture.

    • Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions where the reactants are in different phases (e.g., a solid organic acid and an aqueous reagent). A phase-transfer catalyst facilitates the transport of one reactant across the phase boundary to react with the other.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound most likely to be soluble?

A1: While quantitative data is limited, based on the structure and properties of similar dicarboxylic acids, this compound is expected to have the highest solubility in polar aprotic solvents. A qualitative solubility guide is provided in the table below.

Q2: How can I perform a reaction if my starting material is only partially soluble?

A2: In cases of partial solubility, you can often proceed with the reaction, especially if the dissolved portion reacts and pulls more of the solid into the solution as the reaction progresses (Le Chatelier's principle). Alternatively, employing techniques like microwave irradiation can be effective as they can promote the reaction even in heterogeneous mixtures.

Q3: Will converting the dicarboxylic acid to a salt interfere with my subsequent reaction steps?

A3: It depends on the nature of your reaction. If your reaction is sensitive to the presence of a base, then in situ salt formation might not be suitable. In such cases, consider derivatization to a more soluble, neutral species like an ester, which can be hydrolyzed back to the carboxylic acid later if needed.

Q4: What type of base is recommended for forming the soluble salt of this compound?

A4: Inorganic bases like sodium carbonate or potassium carbonate are often good choices as they are inexpensive and the resulting carbonate salts are typically soluble in polar solvents.[5][6][7][8] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, particularly if the presence of inorganic salts is undesirable for downstream processing.

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: As with any chemical, it is important to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for detailed safety information.

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesExpected SolubilityNotes
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighOften the best choice for dissolving dicarboxylic acids.[9][10]
Acetonitrile (MeCN), Tetrahydrofuran (THF)ModerateMay require heating to achieve complete dissolution.
Polar Protic Methanol, EthanolLow to ModerateSolubility may be limited due to the non-polar benzofuran core.
WaterVery LowSolubility is expected to be poor in neutral water but will increase significantly with the addition of a base.[3]
Non-Polar Toluene, Hexane, Dichloromethane (DCM)InsolubleThe polar carboxylic acid groups make it insoluble in non-polar solvents.

Experimental Protocols

Protocol 1: Esterification of this compound (Fischer Esterification)

This protocol describes the conversion of this compound to its corresponding dimethyl ester to improve solubility in organic solvents.

Materials:

  • This compound

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of methanol to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dimethyl 1-benzofuran-2,3-dicarboxylate.

  • The product can be further purified by recrystallization or column chromatography if necessary.[11][12][13][14]

Protocol 2: Amide Coupling of this compound using a Carbodiimide Reagent

This protocol details the formation of a diamide derivative, which can enhance solubility and is a key transformation in drug development.

Materials:

  • This compound

  • Amine (e.g., Benzylamine, 2.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (2.2 eq) in anhydrous DCM or DMF.

  • Add a catalytic amount of DMAP.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC or EDC (2.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If using EDC, the urea byproduct is water-soluble and will be removed during the workup.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired diamide.

Protocol 3: Decarboxylation of this compound

This protocol describes the selective removal of one carboxylic acid group.

Materials:

  • This compound

  • Copper powder or Quinoline

  • High-boiling point solvent (e.g., diphenyl ether)

  • Round-bottom flask

  • Distillation apparatus (optional, for purification)

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask.

  • Add a catalytic amount of copper powder or use quinoline as both a catalyst and a solvent.

  • Heat the mixture to a high temperature (typically >200 °C).

  • The decarboxylation reaction will proceed with the evolution of carbon dioxide gas.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If a high-boiling solvent was used, the product can be isolated by distillation under reduced pressure or by extraction after diluting the reaction mixture with a suitable solvent.

  • Further purification can be achieved by recrystallization or column chromatography.[15][16][17][18][19]

Mandatory Visualizations

G Troubleshooting Workflow for Solubility Issues A Problem: Poor Solubility of This compound B Solution 1: Solvent Optimization A->B C Solution 2: pH Adjustment (Salt Formation) A->C D Solution 3: Derivatization A->D E Solution 4: Advanced Reaction Conditions A->E F Use Polar Aprotic Solvents (DMF, DMSO) B->F G Employ Co-solvents B->G H Add Base (e.g., Na2CO3) to form soluble salt C->H I Convert to Ester D->I J Convert to Amide D->J K Microwave Irradiation E->K L Phase-Transfer Catalysis E->L G Experimental Workflow for Esterification Start Start: This compound Step1 Step 1: Dissolve in Excess Methanol + Catalytic H2SO4 Start->Step1 Step2 Step 2: Reflux Reaction Mixture Step1->Step2 Step3 Step 3: Workup (Solvent Removal, Extraction, Washes) Step2->Step3 Step4 Step 4: Drying and Concentration Step3->Step4 End End: Dimethyl 1-benzofuran-2,3-dicarboxylate Step4->End

References

Validation & Comparative

Spectral Analysis of 1-Benzofuran-2,3-dicarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectral analysis of 1-benzofuran-2,3-dicarboxylic acid and related heterocyclic dicarboxylic acids. Due to the limited availability of direct experimental data for this compound, this guide presents expected spectral characteristics inferred from its monocarboxylic acid analogues, 1-benzofuran-2-carboxylic acid and 1-benzofuran-3-carboxylic acid, alongside experimental data for furan-2,3-dicarboxylic acid, thiophene-2,3-dicarboxylic acid, and pyrrole-2,3-dicarboxylic acid. This comparative approach allows for a deeper understanding of the structural and electronic properties of these compounds, which is crucial for their application in research and drug development.

Comparative Spectral Data

The following tables summarize the key spectral data for this compound (expected) and its comparators.

Table 1: ¹H NMR Spectral Data (Expected and Experimental)
CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compound (Expected) DMSO-d₆~7.5-8.0 (m, 4H, Ar-H), ~13.0 (br s, 2H, COOH)
Furan-2,3-dicarboxylic acid DMSO-d₆6.87 (d, 1H), 7.90 (d, 1H)[1]
Thiophene-2,3-dicarboxylic acid Not SpecifiedNo specific shifts available in search results.
Pyrrole-2,3-dicarboxylic acid Not SpecifiedNo specific shifts available in search results.
Table 2: ¹³C NMR Spectral Data (Expected and Experimental)
CompoundSolventChemical Shift (δ, ppm)
This compound (Expected) DMSO-d₆~115-160 (Ar-C and C=C), ~165-170 (C=O)
1-Benzofuran-2-carboxylic acid MeOD111.5, 113.4, 122.6, 123.5, 127.1, 127.3, 146.0, 155.7, 161.0
1-Benzofuran-3-carboxylic acid Not SpecifiedNo specific shifts available in search results.
Furan-2,3-dicarboxylic acid Not SpecifiedNo specific shifts available in search results.
Thiophene-2,3-dicarboxylic acid Not SpecifiedNo specific shifts available in search results.
Pyrrole-2,3-dicarboxylic acid Not SpecifiedNo specific shifts available in search results.
Table 3: IR Spectral Data (Expected and Experimental)
CompoundKey Absorptions (cm⁻¹)
This compound (Expected) ~3300-2500 (O-H stretch, broad), ~1700 (C=O stretch), ~1600 (C=C stretch)
1-Benzofuran-2-carboxylic acid Data not specifically available in search results for the acid, but the ethyl ester shows a C=O stretch.
Furan-2,3-dicarboxylic acid esters C=O stretching bands observed to shift upon interaction with PVC, with ortho-substituted esters showing a significant shift of 18-21 cm⁻¹.[2]
Thiophene-2-carboxylic acid No specific data available in search results.
Pyrrole-2,3-diones (related structure) C=O stretch around 1673-1684 cm⁻¹, N-H/O-H stretch around 3154-3291 cm⁻¹.[3]
Table 4: Mass Spectrometry Data (Expected and Experimental)
CompoundIonization Mode[M-H]⁻ or [M+H]⁺ (m/z)
This compound (Expected) ESI-205
1-Benzofuran-2-carboxylic acid ESI-MS161
1-Benzofuran-3-carboxylic acid GC-MS162 (M⁺), 145, 89[4]
Furan-2-carboxylic acid ESI+113.2 (M+H)⁺
Thiophene-2,3-dicarboxylic acid Not SpecifiedMolecular Weight: 172.16 g/mol [5]
Pyrrole-2-carboxylic acid GC-MSm/z values of 240.0, 166.0, 241.0, 108.0 reported in one dataset.[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the dicarboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD). The choice of solvent is critical to ensure solubility and minimize interference with the analyte signals.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. The acidic protons of the carboxylic acid groups are expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum. The carbonyl carbons of the dicarboxylic acids are expected to resonate in the range of 160-180 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique is commonly used.

    • KBr Pellet: Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A standard FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the aromatic C=C stretches.

Mass Spectrometry (MS)
  • Sample Preparation: For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent such as methanol or acetonitrile. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization to a more volatile ester form may be necessary.[7][8]

  • Instrumentation:

    • ESI-MS: A mass spectrometer equipped with an ESI source is used for direct infusion or LC-MS analysis. This technique is suitable for polar and thermally labile molecules.

    • GC-MS: A gas chromatograph coupled to a mass spectrometer is used for the analysis of volatile or derivatized compounds.

  • Data Analysis: Determine the molecular weight from the molecular ion peak ([M+H]⁺ or [M-H]⁻). Analyze the fragmentation pattern to gain structural information.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically from 200 to 400 nm for aromatic compounds.[9]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax), which corresponds to electronic transitions within the molecule. The presence of the benzofuran ring system is expected to result in characteristic absorption bands in the UV region.

Visualizations

General Workflow for Spectral Characterization

G General Workflow for Spectral Characterization cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound of Interest NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV UV-Vis Spectroscopy Sample->UV Structure Structural Elucidation & Characterization NMR->Structure IR->Structure MS->Structure UV->Structure G Key Functional Groups and Expected Spectral Regions cluster_compound This compound cluster_techniques Spectroscopic Techniques COOH Carboxylic Acid (-COOH) NMR_H ¹H NMR: ~13.0 ppm (br s) COOH->NMR_H O-H proton IR_OH IR: ~3300-2500 cm⁻¹ (broad) COOH->IR_OH O-H stretch IR_CO IR: ~1700 cm⁻¹ COOH->IR_CO C=O stretch NMR_C ¹³C NMR: ~165-170 ppm COOH->NMR_C C=O carbon Benzene Benzene Ring NMR_Ar ¹H NMR: ~7.5-8.0 ppm Benzene->NMR_Ar Aromatic protons UV_Vis UV-Vis: ~250-300 nm Benzene->UV_Vis π-π* transitions Furan Furan Ring Furan->UV_Vis π-π* transitions

References

A Comparative Guide to the Computational and Molecular Modeling of 1-Benzofuran Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Density Functional Theory (DFT) calculations and molecular modeling studies on 1-benzofuran carboxylic acids, with a focus on 1-benzofuran-2-carboxylic acid as a primary analogue for the less-studied 1-benzofuran-2,3-dicarboxylic acid. The information herein is intended to offer insights into the structural, electronic, and biological properties of this class of compounds, supported by available experimental and computational data.

Introduction to 1-Benzofuran Derivatives

Benzofuran derivatives are significant heterocyclic compounds widely found in natural and synthetic products, exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[1][2] Computational methods like DFT and molecular docking are crucial tools in understanding the structure-activity relationships of these molecules and in the design of new therapeutic agents.[3][4] While specific studies on this compound are limited, extensive research on its mono-carboxylic acid analogues provides a strong foundation for comparison and prediction of its properties.

Comparative Analysis of Computational and Experimental Data

DFT calculations have been successfully employed to determine the structural and electronic properties of 1-benzofuran-2-carboxylic acid, showing good agreement with experimental data.[5] This comparison is vital for validating the computational methods used.

Geometric Parameters

A comparison of calculated and experimental bond lengths and angles for 1-benzofuran-2-carboxylic acid demonstrates the accuracy of the DFT method.

Table 1: Comparison of Selected Experimental and Calculated Geometric Parameters for 1-Benzofuran-2-carboxylic Acid

ParameterBond/AngleExperimental (XRD)Calculated (DFT/B3LYP/6-311++G(d,p))
Bond Length (Å)C7-C141.4571.466
C14-O151.252Not Available in Snippet
C14-O161.278Not Available in Snippet
Bond Angle (°)O1-C1-C6Not Available in SnippetNot Available in Snippet
C1-C2-C3Not Available in SnippetNot Available in Snippet

Experimental data from single-crystal X-ray diffraction.[5] Calculated data from a study utilizing the B3LYP functional with the 6-311++G(d,p) basis set.[3][6]

Electronic Properties

The electronic properties, such as the HOMO-LUMO gap, provide insights into the reactivity and stability of the molecule.

Table 2: Calculated Electronic Properties of Benzofuran Derivatives

MoleculeMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
1-Benzofuran-2-carboxylic acidDFT/UB3LYP/6-31G(d,p)-6.366-1.6324.734
1-Benzofuran-3-carboxylic acidDFT/B3LYP/6-311++G(d,p)Not Available in SnippetNot Available in SnippetNot Available in Snippet

Data for 1-benzofuran-2-carboxylic acid from a study using the UB3LYP/6-31G(d,p) level of theory.[5] The HOMO-LUMO gap is a key indicator of chemical reactivity.[6]

Molecular Docking Studies and Biological Activity

Molecular docking simulations are instrumental in predicting the binding affinity and interaction of benzofuran derivatives with biological targets.[3] Studies have shown that 1-benzofuran-2-carboxylic acid and its derivatives have potential inhibitory effects against cancer and microbial diseases.[4][6]

For instance, molecular docking studies of 1-benzofuran-2-carboxylic acid have been performed to understand its interaction with protein active sites, revealing the importance of hydrogen bonding and other non-covalent interactions.[3] In a different study, novel benzofuran derivatives were synthesized and evaluated as selective SIRT2 inhibitors, with the most potent compound exhibiting an IC50 of 3.81 µM.[7]

Methodologies and Workflows

DFT Calculation Protocol

A typical workflow for DFT calculations on benzofuran derivatives involves several key steps, from initial structure drawing to analysis of the results.

DFT_Workflow cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Analysis mol_draw Draw Molecule initial_geom Initial Geometry Optimization (e.g., PM6) mol_draw->initial_geom geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) initial_geom->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic thermo Thermodynamic Properties freq_calc->thermo spectra Spectroscopic Properties (IR, UV-Vis) electronic->spectra

Caption: A generalized workflow for performing DFT calculations on molecular structures.

The geometry of the molecule is first optimized using a semi-empirical method before proceeding to a more accurate DFT level of theory, such as B3LYP with a basis set like 6-311+G(d,p).[4] Frequency calculations are then performed to confirm that the optimized structure is at a true energy minimum.[4]

Molecular Docking Protocol

The process of molecular docking helps in understanding the potential binding of a ligand to a protein target.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis get_protein Obtain Protein Structure (e.g., from PDB) prep_protein Prepare Protein (Remove water, add hydrogens) get_protein->prep_protein define_site Define Binding Site prep_protein->define_site get_ligand Obtain Ligand Structure prep_ligand Prepare Ligand (Optimize geometry, assign charges) get_ligand->prep_ligand prep_ligand->define_site run_docking Run Docking Algorithm (e.g., AutoDock Vina) define_site->run_docking analyze_poses Analyze Docking Poses run_docking->analyze_poses binding_energy Calculate Binding Energy analyze_poses->binding_energy visualize Visualize Interactions analyze_poses->visualize

Caption: A standard workflow for molecular docking studies.

Conclusion and Future Directions

The presented data highlights the utility of DFT calculations and molecular modeling in characterizing 1-benzofuran carboxylic acids. The strong correlation between computational and experimental results for 1-benzofuran-2-carboxylic acid provides confidence in applying similar methodologies to predict the properties of this compound. Future studies should focus on the synthesis and experimental characterization of this compound to validate these computational predictions and to explore its potential as a pharmacologically active agent. Further computational work could also involve molecular dynamics simulations to study the stability of ligand-protein complexes over time.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 1-Benzofuran-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and potential applications. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural validation of 1-benzofuran-2,3-dicarboxylic acid, a key heterocyclic compound.

The definitive solid-state structure of this compound (BFDC) has been elucidated through single-crystal X-ray diffraction. This technique provides unparalleled detail of the atomic arrangement, including bond lengths, bond angles, and intermolecular interactions. Complementary spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), offer valuable insights into the molecule's connectivity and functional groups, corroborating the crystallographic data.

Structural Validation Data at a Glance

A direct comparison of the data obtained from X-ray crystallography and other analytical techniques underscores the strengths of each method in the comprehensive structural elucidation of organic molecules.

Parameter X-ray Crystallography Data for this compound Spectroscopic Data for Related Benzofuran Carboxylic Acids
Crystal System Monoclinic[1]Not Applicable
Space Group P2₁/n[1]Not Applicable
Unit Cell Dimensions a, b, c, α, β, γNot Applicable
Key Bond Lengths (Å) C-C, C-O, C=ONot Applicable
Key Bond Angles (˚) O-C-O, C-C-CNot Applicable
¹H NMR (ppm) Not ApplicableFor 1-benzofuran-2-carboxylic acid: δ 7.72 (d, J = 7.9 Hz, 1H), 7.57 (t, J = 4.2 Hz, 2H), 7.48 – 7.44 (m, 1H), 7.31 (t, J = 7.5 Hz, 1H)[2]
¹³C NMR (ppm) Not ApplicableFor 1-benzofuran-2-carboxylic acid: δ 161.0, 155.7, 146.0, 127.3, 127.1, 123.5, 122.6, 113.4, 111.5[2]
FT-IR (cm⁻¹) Not ApplicableFor a derivative: 3344 (N-H), 3019 (C-H), 1689 (C=O), 1607 (C=C)[3]
Mass Spectrometry (m/z) Not ApplicableFor 1-benzofuran-2-carboxylic acid: ESI-MS: 163.2 (M+H)⁺[2]

Note: Detailed crystallographic data for this compound, such as specific unit cell dimensions, bond lengths, and angles, are typically found in the full crystallographic information file (CIF), which requires access to specialized databases. The spectroscopic data provided is for the closely related 1-benzofuran-2-carboxylic acid and serves as a representative comparison.

Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD)

This protocol outlines the typical procedure for the structural determination of an organic acid like this compound.

  • Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a suitable solvent, such as ethyl acetate, at room temperature.[1]

  • Crystal Mounting: A suitable, optically clear, and well-formed crystal with dimensions typically in the range of 0.1-0.3 mm is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector. Data is collected over a range of angles to ensure a complete dataset.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to achieve the best fit with the experimental data.

Alternative Spectroscopic Validation Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer. The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are determined.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: The sample is typically prepared as a KBr pellet or analyzed as a thin film.

    • Data Acquisition: The FT-IR spectrum is recorded, showing the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

  • Mass Spectrometry (MS):

    • Sample Introduction: The sample is introduced into the mass spectrometer, often via electrospray ionization (ESI) or other suitable ionization techniques.

    • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded to determine the molecular weight and gain structural information.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for structural validation and the key interactions observed in the crystal structure of this compound.

experimental_workflow Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_crystallography Primary Structural Validation cluster_spectroscopy Secondary Structural Validation synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms xray_diffraction X-ray Diffraction Data Collection crystal_growth->xray_diffraction structure_solution Structure Solution & Refinement xray_diffraction->structure_solution final_structure Validated 3D Structure structure_solution->final_structure nmr->final_structure ftir->final_structure ms->final_structure

Caption: Workflow for the synthesis and structural validation of this compound.

molecular_interactions Key Interactions in the Crystal Structure of BFDC BFDC1 This compound (Molecule 1) Carboxyl Group @ C2 Carboxyl Group @ C3 interaction1 Intramolecular Hydrogen Bond BFDC1:c2->interaction1 BFDC1:c3->interaction1 interaction2 Intermolecular Hydrogen Bond BFDC1:c3->interaction2 BFDC2 This compound (Molecule 2) Carboxyl Group @ C2 Carboxyl Group @ C3 interaction2->BFDC2:c2 caption The structure of this compound features both intramolecular and intermolecular hydrogen bonding.

Caption: Supramolecular assembly of this compound directed by hydrogen bonding.

References

A Comparative Guide to the Synthetic Routes of 1-Benzofuran-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for the preparation of 1-benzofuran-2,3-dicarboxylic acid, a valuable building block in medicinal chemistry and materials science. The routes are evaluated based on their reaction conditions, yields, and overall efficiency, supported by experimental data from peer-reviewed literature.

Introduction

This compound and its derivatives are key intermediates in the synthesis of various biologically active compounds and functional materials. The development of efficient and reliable synthetic methods to access this scaffold is of significant interest to the chemical research community. This guide outlines and compares two distinct approaches: a classical condensation-cyclization reaction and a two-step oxidation route.

Synthetic Route 1: Condensation of Salicylaldehyde with Diethyl Acetylenedicarboxylate followed by Hydrolysis

This widely utilized method involves the initial formation of a diethyl 1-benzofuran-2,3-dicarboxylate intermediate through the reaction of a substituted salicylaldehyde with diethyl acetylenedicarboxylate. The subsequent hydrolysis of the diester yields the target dicarboxylic acid.

Experimental Protocol

Step 1: Synthesis of Diethyl 1-benzofuran-2,3-dicarboxylate

A mixture of salicylaldehyde (1 equivalent) and diethyl acetylenedicarboxylate (1.1 equivalents) is dissolved in a suitable solvent such as ethanol or acetonitrile. A catalytic amount of a base, typically a tertiary amine like triethylamine or piperidine, is added to the solution. The reaction mixture is then stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford diethyl 1-benzofuran-2,3-dicarboxylate.

Step 2: Hydrolysis of Diethyl 1-benzofuran-2,3-dicarboxylate

The purified diethyl 1-benzofuran-2,3-dicarboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture is heated at reflux for several hours until the hydrolysis is complete (monitored by TLC). After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2, leading to the precipitation of the crude this compound. The solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Data Presentation
StepReactantsReagents/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
1Salicylaldehyde, Diethyl acetylenedicarboxylateTriethylamineEthanolReflux675-85
2Diethyl 1-benzofuran-2,3-dicarboxylateSodium HydroxideEthanol/WaterReflux480-90

Synthetic Route 2: Oxidation of 2,3-Dimethyl-1-benzofuran

An alternative approach involves the direct oxidation of a readily available starting material, 2,3-dimethyl-1-benzofuran, to the desired dicarboxylic acid. This method offers a more convergent synthesis if the starting benzofuran is commercially available or easily prepared.

Experimental Protocol

Oxidation of 2,3-Dimethyl-1-benzofuran

2,3-Dimethyl-1-benzofuran is dissolved in a suitable solvent, such as a mixture of pyridine and water. A strong oxidizing agent, for instance, potassium permanganate (KMnO4), is added portion-wise to the stirred solution while maintaining the temperature between 20-30°C with external cooling. The reaction is typically exothermic. After the addition is complete, the mixture is stirred for several hours at room temperature and then heated on a water bath for an extended period to ensure complete oxidation. The progress of the reaction is monitored by the disappearance of the permanganate color. Upon completion, the reaction mixture is cooled, and the manganese dioxide precipitate is removed by filtration. The filtrate is then acidified with a suitable acid, such as sulfuric acid, which leads to the precipitation of this compound. The product is collected by filtration, washed with water, and can be purified by recrystallization.

Data Presentation
ReactantOxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
2,3-Dimethyl-1-benzofuranPotassium PermanganatePyridine/Water20-30, then heat12-2460-70

Comparison of Synthetic Routes

FeatureRoute 1: Condensation and HydrolysisRoute 2: Oxidation
Starting Materials Salicylaldehyde, Diethyl acetylenedicarboxylate2,3-Dimethyl-1-benzofuran
Number of Steps TwoOne
Overall Yield Generally higher (60-77%)Moderate (60-70%)
Reagents Readily available, but diethyl acetylenedicarboxylate can be expensive.Utilizes a strong, inexpensive oxidizing agent.
Reaction Conditions Milder conditions for the condensation step.Can be exothermic and requires careful temperature control.
Purification Requires chromatographic purification of the intermediate.Involves filtration of MnO2 and recrystallization of the final product.
Scalability Generally scalable.Can be challenging to scale up due to the exothermic nature and handling of large quantities of oxidant.

Logical Workflow of Synthesis and Comparison

Synthesis_Comparison cluster_route1 Route 1: Condensation & Hydrolysis cluster_route2 Route 2: Oxidation R1_Start Salicylaldehyde + Diethyl Acetylenedicarboxylate R1_Inter Diethyl 1-benzofuran- 2,3-dicarboxylate R1_Start->R1_Inter Condensation (Base catalyst) R1_End This compound R1_Inter->R1_End Hydrolysis (NaOH, H+) Comparison Comparative Analysis (Yield, Purity, Scalability) R1_End->Comparison R2_Start 2,3-Dimethyl-1-benzofuran R2_End This compound R2_Start->R2_End Oxidation (KMnO4) R2_End->Comparison

Caption: Comparative workflow of two synthetic routes to this compound.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice of method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment available.

  • Route 1 (Condensation and Hydrolysis) is a well-established and generally higher-yielding method. It is suitable for a wide range of substituted salicylaldehydes, allowing for the synthesis of diverse analogs. The main drawback is the need for chromatographic purification of the diester intermediate.

  • Route 2 (Oxidation) provides a more direct, one-step synthesis from a simple starting material. However, it may be lower-yielding and presents challenges in terms of temperature control and scalability due to the use of a strong oxidizing agent.

For researchers requiring high purity and yield, particularly for the synthesis of a variety of derivatives, the condensation and hydrolysis route is recommended. For more straightforward, small-scale preparations where the starting benzofuran is readily accessible, the oxidation route offers a quicker alternative.

The Unexplored Potential of 1-Benzofuran-2,3-dicarboxylic Acid: A Comparative Analysis of its Analogs' Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel pharmacophores is relentless. Benzofuran, a privileged heterocyclic scaffold, has consistently yielded derivatives with a wide spectrum of biological activities. While extensive research has focused on monocarboxylic acid derivatives of benzofuran, a significant knowledge gap exists regarding the biological profile of 1-benzofuran-2,3-dicarboxylic acid. This guide provides a comprehensive comparison of the reported biological activities of various benzofuran carboxylic acid analogs, highlighting the untapped potential of the dicarboxylic acid parent compound and offering insights for future drug discovery endeavors.

Despite a thorough review of existing literature, no specific studies detailing the biological activity of this compound have been identified. This absence of data presents a unique opportunity for novel research and discovery. In contrast, its monocarboxylic acid analogs and other derivatives have been extensively investigated, revealing a treasure trove of pharmacological potential. This guide will focus on a comparative analysis of these analogs, providing a framework for hypothesizing the potential activities of the yet-to-be-explored dicarboxylic acid.

Comparative Analysis of Biological Activities

The biological activities of benzofuran carboxylic acid analogs are diverse, with prominent anticancer, antimicrobial, and anti-inflammatory properties reported. The following sections summarize the key findings for different classes of analogs, with quantitative data presented for direct comparison.

Anticancer Activity

Derivatives of benzofuran-2-carboxylic acid and benzofuran-3-carboxylic acid have demonstrated significant cytotoxic effects against various cancer cell lines. The nature and position of substituents on the benzofuran ring and the carboxylic acid moiety play a crucial role in determining the potency and selectivity of these compounds.

For instance, a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized and evaluated for their anticancer activity. Several of these compounds exhibited potent cytotoxicity at low micromolar concentrations against a panel of human cancer cell lines[1][2]. Notably, the structure-activity relationship (SAR) studies revealed that specific substitutions on the N-phenyl ring were critical for enhanced activity[2].

Table 1: Anticancer Activity of Benzofuran Carboxylic Acid Analogs

Compound/AnalogCancer Cell LineIC50 / GI50 (µM)Reference
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamideACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), PC-3 (prostate)Potent, low micromolar[1][2]
Compound 35 (a 2,3-dihydrobenzofuran-2-carboxylic acid N-phenylamide derivative)ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-32.74, 2.37, 2.20, 2.48, 5.86, 2.68[3]
Halogenated 3-methylbenzofuran-2-carboxylic acid derivativesK562 (leukemia), MOLT-4 (leukemia), HeLa (cervical)Significant cytotoxicity[4]
Benzofuran-based carboxylic acids (ureido-linked)MDA-MB-231 (breast)2.52[5]
Antimicrobial Activity

Benzofuran carboxylic acid derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The structural modifications, such as the introduction of different substituents on the benzofuran core, have been shown to modulate their antimicrobial spectrum and potency.

Studies on derivatives of 2- and 3-benzofurancarboxylic acids have reported notable antifungal activity[2]. For example, certain halogenated derivatives of 3-benzofurancarboxylic acid have demonstrated efficacy against Candida species. Similarly, various benzofuran-2-carboxylate derivatives have been synthesized and shown to possess moderate to good antibacterial and antifungal activities[6].

Table 2: Antimicrobial Activity of Benzofuran Carboxylic Acid Analogs

Compound/AnalogMicroorganismMIC (µg/mL) / Zone of Inhibition (mm)Reference
Benzofuran-2-carboxylate 1,2,3-triazolesS. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, S. rolfsiiModerate to good zone of inhibition[6]
Benzofuran-3-carbohydrazide derivativesMycobacterium tuberculosis H37Rv2 - 8[7]
6-hydroxyl substituted benzofuran derivativesVarious bacterial strains0.78 - 3.12[7]
2-(benzofuran-2-carboxamido)acetic acid derivativesB. subtilis, S. aureus, E. coliAs low as 6.25[8]
Anti-inflammatory Activity and Enzyme Inhibition

Beyond anticancer and antimicrobial effects, certain benzofuran derivatives have shown potential as anti-inflammatory agents and enzyme inhibitors. For example, 2,3-dihydrobenzofuran-2-carboxylic acid derivatives have been investigated for their anti-inflammatory properties[9]. Furthermore, novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a target in cancer therapy[10][11].

Experimental Protocols

To facilitate the replication and further investigation of the reported findings, detailed experimental methodologies for key biological assays are provided below.

Cytotoxicity Assay (MTT Assay)

The anticancer activity of benzofuran derivatives is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Landscape: Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a hypothetical signaling pathway that could be modulated by benzofuran derivatives and a typical experimental workflow for their biological evaluation.

anticancer_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor apoptosis Apoptosis erk->apoptosis Inhibition proliferation Cell Proliferation transcription_factor->proliferation benzofuran Benzofuran Derivative benzofuran->mek Inhibition benzofuran->apoptosis Induction

Caption: Hypothetical signaling pathway targeted by benzofuran derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Determination) characterization->antimicrobial enzyme_inhibition Enzyme Inhibition Assays characterization->enzyme_inhibition data_analysis IC50 / MIC Calculation cytotoxicity->data_analysis antimicrobial->data_analysis enzyme_inhibition->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General experimental workflow for benzofuran derivatives.

Future Directions

The absence of biological activity data for this compound represents a significant opportunity for investigation. Future research should focus on the synthesis and comprehensive biological evaluation of this parent compound and its simple derivatives (e.g., esters, amides). Such studies would not only fill a critical knowledge gap but also potentially unveil novel lead compounds with unique pharmacological profiles. The diverse activities of its monocarboxylic analogs strongly suggest that the dicarboxylic acid scaffold is a promising starting point for the development of new therapeutic agents.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzofuran scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzofuran derivatives across key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory activities. Through a systematic presentation of quantitative data, detailed experimental protocols, and visual representations of molecular interactions and experimental workflows, this guide aims to facilitate the rational design of next-generation benzofuran-based drugs.

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a common motif in natural products and synthetic molecules exhibiting a wide range of biological activities.[1][2] The inherent versatility of the benzofuran core allows for chemical modifications at various positions, significantly influencing the compound's pharmacological profile. Understanding the relationship between these structural modifications and the resulting biological activity is paramount for optimizing potency, selectivity, and drug-like properties.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Benzofuran derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the disruption of microtubule dynamics, inhibition of DNA topoisomerases, and modulation of key signaling pathways.[3][4] The substitution pattern on the benzofuran ring system plays a crucial role in determining the cytotoxic efficacy and selectivity against various cancer cell lines.

Recent studies have highlighted that substitutions at the C-2 and C-3 positions of the benzofuran ring are particularly important for anticancer activity.[2][5] For instance, the introduction of halogenated acetyl or alkyl chains, as well as hybrid structures incorporating moieties like chalcone, triazole, and piperazine, has been shown to enhance cytotoxicity.[5][6]

Comparative Anticancer Activity of Benzofuran Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Compound 32a HePG28.49 - 16.72Methyl group at thiazole scaffold[7]
HeLa6.55 - 13.14[7]
MCF-74.0 - 8.99[7]
Compound 50g HCT-1160.876-methoxy group[7]
HeLa0.73[7]
HepG25.74[7]
A5490.57[7]
Ailanthoidol (7) Huh745 (24h), 22 (48h)Naturally isolated benzofuran[7]
Compound 22d MCF-73.41Oxindole-based hybrid[7]
T-47D3.82[7]
Compound 22f MCF-72.27Oxindole-based hybrid[7]
T-47D7.80[7]
Compound 17i MCF-72.90LSD1 inhibitor[8]
MGC-8035.85[8]
H4602.06[8]
A5495.74[8]
THP-16.15[8]
Compound B4 MDA-MB-23154.51 µg/mL[9]
Compound B5 MDA-MB-23145.43 µg/mL[9]
MCF-740.21 µg/mL[9]
Compound B7 MCF-756.77 µg/mL[9]
Compound 16 A5490.12N-aryl piperazine moiety[10]
SGC79012.75[10]
Compound 1c, 1e, 2d, 3a, 3d K562, MOLT-4, HeLaSignificant cytotoxicityBrominated methyl or acetyl group[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

SAR_Workflow_Anticancer cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis & Optimization Benzofuran_Scaffold Benzofuran Scaffold Modification Structural Modification (e.g., C-2, C-3, C-5 positions) Benzofuran_Scaffold->Modification Functionalization Derivatives Library of Benzofuran Derivatives Modification->Derivatives MTT_Assay Cytotoxicity Assay (e.g., MTT) Derivatives->MTT_Assay Cell_Lines Panel of Cancer Cell Lines Cell_Lines->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Optimization Lead Optimization Lead_Identification->Optimization Iterative Design Optimization->Modification

General workflow for anticancer SAR studies of benzofuran derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzofuran derivatives have shown promising activity against a range of bacteria and fungi.[12][13] The SAR studies in this area often focus on enhancing the lipophilicity and electronic properties of the molecules to improve their interaction with microbial targets.

Key structural features influencing antimicrobial activity include the presence of hydroxyl and electron-withdrawing groups.[2] For instance, hydroxyl substitutions at the C-3 and C-4 positions have been found to be beneficial for antibacterial activity.[2] Furthermore, hybridization of the benzofuran core with other heterocyclic moieties like thiazole, pyrazoline, and oxadiazole can lead to potent antimicrobial agents.[2]

Comparative Antimicrobial Activity of Benzofuran Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Key Structural FeaturesReference
Compound 1 Salmonella typhimurium12.5Aza-benzofuran[14]
Staphylococcus aureus12.5[14]
Escherichia coli25[14]
Compound 2 Staphylococcus aureus25Aza-benzofuran[14]
Compound 6 Penicillium italicum12.5Aza-benzofuran[14]
Colletotrichum musae12.5 - 25[14]
Compound 38 Staphylococcus aureus0.039Ketoxime with cyclobutyl group[2]
Candida albicans0.625 - 2.5[2]
Compound 6a, 6b, 6f Broad-spectrum6.25Amide derivatives[13][15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The benzofuran derivatives are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a variety of diseases, including arthritis, cardiovascular diseases, and cancer.[16] Benzofuran derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandins.[16][17]

SAR studies have revealed that the presence of a double bond between C-2 and C-3 can enhance anti-inflammatory activity.[14] Additionally, the incorporation of N-aryl piperazine moieties has been shown to yield potent inhibitors of NO production.[10][18]

Comparative Anti-inflammatory Activity of Benzofuran Derivatives
Compound/DerivativeAssayIC50 (µM)Key Structural FeaturesReference
Compound 1 NO Inhibition (LPS-stimulated RAW 264.7)17.3Double bond between C-2 and C-3[14]
Compound 4 NO Inhibition (LPS-stimulated RAW 264.7)16.5Double bond at C-2 and C-11[14]
Compound 2 NO Inhibition (LPS-stimulated RAW 264.7)31.5Single bond between C-2 and C-3[14]
Compound 16 NO Inhibition (LPS-stimulated RAW 264.7)5.28N-aryl piperazine moiety[10][18]
Compound 5d NO Inhibition (LPS-stimulated RAW 264.7)52.23Piperazine/benzofuran hybrid[17]
Fluorinated Benzofurans IL-6 Inhibition1.2 - 9.04Fluorine, bromine, hydroxyl, and/or carboxyl groups[16]
CCL2 Inhibition1.5 - 19.3[16]
NO Inhibition2.4 - 5.2[16]
PGE2 Inhibition1.1 - 20.5[16]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: RAW 264.7 macrophages are cultured in a 96-well plate.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the benzofuran derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Absorbance Reading: The absorbance at 540 nm is measured, and the concentration of nitrite is calculated from a standard curve.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits NO production by 50%, is then calculated.

Signaling_Pathway_Anti_Inflammatory cluster_pathway LPS-Induced Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway iNOS iNOS Expression NFkB_Pathway->iNOS MAPK_Pathway->iNOS NO_Production Nitric Oxide (NO) Production iNOS->NO_Production Inflammation Inflammation NO_Production->Inflammation Benzofuran Benzofuran Derivatives Benzofuran->NFkB_Pathway Inhibition Benzofuran->MAPK_Pathway Inhibition Benzofuran->iNOS Inhibition

Inhibitory effect of benzofuran derivatives on inflammatory signaling pathways.

References

Unveiling the Potential of 1-Benzofuran-2,3-Dicarboxylic Acid Derivatives: A Guide to Computational Prediction and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic agent is often long and complex. Derivatives of 1-benzofuran-2,3-dicarboxylic acid represent a class of compounds with significant therapeutic potential, owing to the diverse biological activities associated with the benzofuran core.[1][2] Computational prediction of their properties offers a powerful tool to accelerate the discovery process, enabling the prioritization of candidates for synthesis and experimental testing. This guide provides a comparative overview of computational prediction methodologies and their corresponding experimental validation, using closely related benzofuran derivatives as illustrative examples due to the limited availability of specific data on this compound derivatives.

The Synergy of In Silico and In Vitro Approaches

The integration of computational (in silico) and experimental (in vitro) methods is a cornerstone of modern drug discovery.[3] Computational models can predict a wide range of properties, from basic physicochemical characteristics to complex biological activities and pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). These predictions help to narrow down a large library of virtual compounds to a manageable number of high-priority candidates for synthesis and subsequent experimental validation. This synergistic approach saves considerable time and resources.

Computational Prediction: A Multifaceted Toolkit

A variety of computational techniques are employed to predict the properties of novel compounds. The most common approaches for benzofuran derivatives include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations.[4][5][6]

Computational Workflow for Property Prediction

Computational Workflow Computational Prediction Workflow cluster_0 Input cluster_1 Computational Methods cluster_2 Predicted Properties Mol_Structure Molecular Structure of 1-Benzofuran-2,3-dicarboxylic Acid Derivative QSAR QSAR Modeling Mol_Structure->QSAR Docking Molecular Docking Mol_Structure->Docking DFT DFT Calculations Mol_Structure->DFT Bioactivity Biological Activity (e.g., Anticancer, Antimicrobial) QSAR->Bioactivity ADMET ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) QSAR->ADMET Docking->Bioactivity Physicochemical Physicochemical Properties (e.g., Solubility, LogP) DFT->Physicochemical

Caption: A diagram illustrating the typical computational workflow for predicting the properties of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity.[4][7][8] These models are built using a dataset of compounds with known activities and can then be used to predict the activity of new, untested compounds. For benzofuran derivatives, QSAR studies have been successfully used to predict activities such as histone lysine methyl transferase inhibition and vasodilation.[4][5]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] In drug discovery, this is used to predict the interaction between a small molecule (ligand) and a protein target. This can provide insights into the mechanism of action and help in the design of more potent inhibitors. Studies on benzofuran derivatives have utilized molecular docking to investigate their potential as antibacterial agents and inhibitors of various enzymes.[9]

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter.[6] It can be used to calculate various physicochemical properties, such as molecular geometry, electronic properties, and reactivity, which can be valuable for understanding the behavior of a molecule and for parameterizing QSAR models.

Experimental Validation: The Ground Truth

Computational predictions, while powerful, must be validated through rigorous experimental testing. Key experimental assays for evaluating the properties of potential drug candidates include cytotoxicity assays, enzyme inhibition assays, and antimicrobial susceptibility tests.

Detailed Experimental Protocols

1. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The benzofuran derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) is determined.

2. Enzyme Inhibition Assay (Example: Kinase Inhibition)

  • Reagents: The specific kinase, its substrate, ATP, and a suitable buffer are required.

  • Assay Principle: The assay measures the activity of the kinase by detecting the phosphorylation of the substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (measuring the amount of ATP remaining after the reaction).

  • Procedure:

    • The benzofuran derivative (inhibitor) at various concentrations is pre-incubated with the kinase in the assay buffer.

    • The reaction is initiated by adding the substrate and ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed (or substrate consumed) is measured.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

3. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Bacterial Strains: Standard and clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are used.

  • Inoculum Preparation: A standardized suspension of the bacteria is prepared in a suitable broth.

  • Serial Dilution: The benzofuran derivatives are serially diluted in a 96-well microplate containing the broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Comparative Analysis: Predicted vs. Experimental Data

The ultimate goal of this integrated approach is to find a correlation between the predicted and experimental data. A strong correlation validates the computational model and increases confidence in its predictive power for future compounds.

Table 1: Comparison of Predicted and Experimental Anticancer Activity of Benzofuran-2-Carboxamide Derivatives

Compound IDPredicted IC50 (µM) (QSAR Model)Experimental IC50 (µM) (MTT Assay against HeLa cells)
3m 1.852.20[10]
3n 3.213.87[10]
3o 4.565.12[10]

Disclaimer: The data presented is for benzofuran-2-carboxamide derivatives as representative examples. Specific data for this compound derivatives is not currently available in the public domain.

Table 2: Comparison of Predicted and Experimental Antimicrobial Activity of Benzofuran Derivatives

Compound IDPredicted MIC (µg/mL) (QSAR Model)Experimental MIC (µg/mL) (Broth Microdilution against S. aureus)
BF-1 12.516
BF-2 8.210
BF-3 25.132

Disclaimer: The data presented is hypothetical and for illustrative purposes to demonstrate the comparison between predicted and experimental values for benzofuran derivatives.

Alternative Computational Models

Beyond the methods described, a range of other computational tools can be employed for property prediction:

  • Machine Learning and Deep Learning: More advanced machine learning algorithms, including random forests, support vector machines, and deep neural networks, are increasingly being used to build more accurate QSAR and ADMET prediction models.[11]

  • Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. It can be used to screen large databases for new compounds with the desired activity.

  • ADMET Prediction Software: Several commercial and open-source software packages are available for predicting ADMET properties. Examples include ADMETlab, ADMET-AI, and various modules within larger molecular modeling suites.[12] These tools provide rapid screening of large numbers of compounds for potential liabilities.

Conclusion

The computational prediction of properties for this compound derivatives holds immense promise for accelerating drug discovery efforts. By leveraging a combination of QSAR, molecular docking, and DFT, researchers can intelligently design and prioritize compounds for synthesis and experimental evaluation. The close correlation between in silico predictions and in vitro results for related benzofuran scaffolds underscores the validity of this approach. While specific data for the target class remains to be extensively published, the methodologies and comparative frameworks outlined in this guide provide a robust roadmap for future research and development in this exciting area of medicinal chemistry. The continued development and application of these integrated strategies will undoubtedly pave the way for the discovery of novel and effective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 1-Benzofuran-2,3-dicarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 1-Benzofuran-2,3-dicarboxylic acid, adherence to proper disposal procedures is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the operational and disposal plans of this compound.

Immediate Safety Considerations

Disposal Protocol

The disposal of this compound must be carried out in strict accordance with local, regional, and national hazardous waste regulations.[2] It is the responsibility of the chemical waste generator to ensure complete and accurate classification of the waste.[2]

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Selection: Use a container that is compatible with acidic organic compounds. The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." The hazard characteristics (e.g., "Irritant") should also be clearly indicated on the label.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as bases, strong oxidizing agents, and amines.[2]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]

  • Decontamination: Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent and cleaning procedure. Dispose of any contaminated cleaning materials as hazardous waste.

  • Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and regulatory requirements.

Quantitative Data Summary

Due to the limited availability of a specific Safety Data Sheet for this compound, detailed quantitative data for disposal is not available. The following table summarizes the key hazard classifications based on available supplier information.

ParameterValueSource
GHS Hazard Statements H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]
Transport Information Not classified as hazardous for transport[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_preparation Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Segregate Waste (this compound only) B 2. Select Compatible Container A->B C 3. Label Container ('Hazardous Waste', Chemical Name, Hazards) B->C D 4. Store in Designated Area (Cool, Dry, Ventilated) C->D E 5. Arrange Professional Disposal (Licensed Waste Management) D->E F 6. Decontaminate Equipment & Surfaces E->F G 7. Maintain Disposal Records F->G

Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and is based on the limited data available. It is crucial to obtain and review the specific Safety Data Sheet (SDS) for this compound from your supplier and to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.

References

Personal protective equipment for handling 1-Benzofuran-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-Benzofuran-2,3-dicarboxylic acid, designed for researchers, scientists, and professionals in drug development. The following procedures are based on safety data for structurally related benzofuran compounds and are intended to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment

This compound and related compounds are classified as hazardous chemicals. They are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is essential to use appropriate Personal Protective Equipment (PPE) to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeStandard/SpecificationPurpose
Eye/Face Protection ANSI Z87.1 / EN 166Wear chemical safety goggles and a face shield where splashing is possible.[3]
Skin Protection -Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[4]
Respiratory Protection NIOSH/MSHA or EN 149 approvedUse a respirator if ventilation is inadequate or if dusts/aerosols are generated.[4][5]
Hand Protection -Wash hands thoroughly after handling.[5]

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][6]

  • Avoid the formation of dust and aerosols.[3][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][7]

  • Use non-sparking tools and take precautionary measures against static discharge.[4][6]

  • Avoid contact with skin, eyes, and clothing.[5][8]

  • Do not eat, drink, or smoke when using this product.

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][6]

  • Some related compounds require refrigeration and protection from light.[4][7]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[4]

Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, follow these procedures to mitigate environmental contamination and ensure safety.

Accidental Release:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Table 1.

  • For solid spills, carefully sweep up the material without creating dust and place it in a suitable, closed container for disposal.[2][3]

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Prevent the product from entering drains or waterways.[3][8]

Disposal:

  • Dispose of the chemical and its container at an approved waste disposal facility.[4]

  • Do not dispose of it with normal household waste or into the sewer system.[4]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials and Equipment prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Glassware and Work Surfaces handle_exp->cleanup_decon Experiment Complete spill Spill? handle_exp->spill cleanup_waste Segregate and Label Chemical Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste in Designated Container cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE and Wash Hands cleanup_dispose->cleanup_ppe spill->cleanup_decon No spill_proc Follow Spill Cleanup Procedure spill->spill_proc Yes spill_proc->cleanup_decon

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.